molecular formula C13H11IN2O B243581 N-(3-aminophenyl)-4-iodobenzamide

N-(3-aminophenyl)-4-iodobenzamide

カタログ番号: B243581
分子量: 338.14 g/mol
InChIキー: CWCUTGZPURSOOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(3-aminophenyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C13H11IN2O and its molecular weight is 338.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminophenyl)-4-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-4-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H11IN2O

分子量

338.14 g/mol

IUPAC名

N-(3-aminophenyl)-4-iodobenzamide

InChI

InChI=1S/C13H11IN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17)

InChIキー

CWCUTGZPURSOOO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N

正規SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N

製品の起源

United States
Foundational & Exploratory

chemical structure and properties of N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-aminophenyl)-4-iodobenzamide: Synthesis, Properties, and Therapeutic Potential

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The strategic modification of this core structure, particularly through halogenation, offers a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. Among the halogens, iodine is of particular interest due to its unique electronic properties and its utility as a handle for advanced synthetic transformations and as a radioisotope for diagnostic and therapeutic applications.

This technical guide provides a comprehensive overview of N-(3-aminophenyl)-4-iodobenzamide, a molecule that combines the key features of an iodinated benzamide with a reactive aminophenyl moiety. This compound serves as a versatile building block and a potential lead structure in drug discovery. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol with characterization workflows, and explore its potential applications in medicinal chemistry and radiopharmaceutical development, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

Chemical Identity

N-(3-aminophenyl)-4-iodobenzamide is an aromatic amide derivative. Its structure consists of a 4-iodobenzoyl group attached to one of the amino groups of 1,3-phenylenediamine. The presence of the iodine atom on the benzoyl ring and a free primary amine on the phenyl ring are the most significant features, offering distinct opportunities for further chemical modification.

  • IUPAC Name: N-(3-aminophenyl)-4-iodobenzamide

  • Molecular Formula: C₁₃H₁₁IN₂O

  • CAS Number: While a specific CAS number for this exact isomer is not widely indexed, related structures are well-documented.[1][2][3][4][5]

G cluster_0 Part 1: Acid Activation cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Work-up & Purification Reactant1 4-Iodobenzoic Acid Reagent1 Thionyl Chloride (SOCl₂) Reflux Intermediate 4-Iodobenzoyl Chloride (Activated Intermediate) Reagent1->Intermediate Activation Reagent2 Triethylamine (Base) DCM (Solvent), 0°C to RT Product_Crude Crude Reaction Mixture Intermediate->Product_Crude Acylation Reactant2 1,3-Phenylenediamine Reactant2->Product_Crude Acylation Workup Aqueous Wash (e.g., NaHCO₃, Brine) Product_Crude->Workup Quenching & Extraction Purification Column Chromatography (Silica Gel) Workup->Purification Isolation Product_Final N-(3-aminophenyl)-4-iodobenzamide (Pure Product) Purification->Product_Final Final Product

Caption: General workflow for the synthesis of N-(3-aminophenyl)-4-iodobenzamide.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for benzamide synthesis. Researchers should perform their own optimization and safety assessments.

Part A: Synthesis of 4-Iodobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, ~3.0 eq) to the flask under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours, or until the solid has dissolved and gas evolution (HCl, SO₂) has ceased.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodobenzoyl chloride, a solid, can be used in the next step without further purification.

Part B: Amide Coupling

  • In a separate flask under a nitrogen atmosphere, dissolve 1,3-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 4-iodobenzoyl chloride from Part A in a minimal amount of anhydrous DCM.

  • Add the 4-iodobenzoyl chloride solution dropwise to the stirred diamine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-(3-aminophenyl)-4-iodobenzamide.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings. The protons on the iodinated ring will appear as two doublets, while the protons on the aminophenyl ring will exhibit a more complex splitting pattern (singlet, doublet, and triplet-like appearances). The amide N-H proton will typically appear as a broad singlet, and the amine -NH₂ protons as another broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 13 unique carbon atoms (or fewer if there is symmetry). Key signals include the carbonyl carbon (~165 ppm) and the carbon atom bonded to iodine (~95-100 ppm).

  • IR (Infrared) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic absorption peaks include:

    • N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹. [6] * N-H stretch (amide): A broader peak around 3300 cm⁻¹. * C=O stretch (amide): A strong, sharp peak around 1640-1680 cm⁻¹. * C-I stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

  • HRMS (High-Resolution Mass Spectrometry): This analysis will provide an exact mass measurement of the molecular ion, confirming the elemental composition (C₁₃H₁₁IN₂O).

Potential Applications in Drug Discovery and Development

The unique bifunctional nature of N-(3-aminophenyl)-4-iodobenzamide makes it a molecule of significant interest for researchers in drug development.

A Versatile Scaffold for Medicinal Chemistry

The compound contains two key handles for further chemical elaboration:

  • The C-I Bond: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkyne substituents at the 4-position of the benzoyl ring to explore structure-activity relationships (SAR).

  • The Primary Amine: The free amino group on the phenyl ring is a versatile nucleophile. It can be acylated, alkylated, or used to form ureas, thioureas, or sulfonamides, enabling the attachment of different pharmacophores or solubility-enhancing groups. [7][8]Several N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. [9]

Precursor for Radiopharmaceutical Agents

Many iodinated benzamides have been developed as ligands for imaging neuroreceptors. The most prominent example is Iodobenzamide (IBZM), a dopamine D2 receptor antagonist that, when radiolabeled with Iodine-123, is used in Single Photon Emission Computed Tomography (SPECT) to study the dopamine system in disorders like Parkinson's disease and schizophrenia. [10][11] Given this precedent, N-(3-aminophenyl)-4-iodobenzamide is an ideal precursor for developing novel imaging agents. The iodine atom can be readily exchanged with a radioactive isotope (¹²³I, ¹²⁵I, or ¹³¹I). Furthermore, the free amino group can be used to conjugate the molecule to targeting vectors or other functional moieties, potentially creating agents for imaging or therapy in oncology and neurology. [12]

Analog to Known Bioactive Molecules

The aminophenyl benzamide core is present in various classes of biologically active compounds.

  • Anticancer Agents: Many compounds with an N-(aminophenyl)benzamide substructure have been investigated as potent anticancer agents, notably as Histone Deacetylase (HDAC) inhibitors. [13][14]These agents play a role in epigenetic therapy by modulating gene expression. The structure of N-(3-aminophenyl)-4-iodobenzamide provides a template that could be optimized to target specific HDAC isoforms or other cancer-related proteins.

  • Antimicrobial and Antiparasitic Agents: Benzamide derivatives have shown a broad spectrum of antimicrobial and antiparasitic activities. [12][15][16]The combination of a halogenated ring and an aminophenyl group could lead to compounds with novel mechanisms of action against resistant pathogens. [7]

Conclusion

N-(3-aminophenyl)-4-iodobenzamide is more than a simple chemical entity; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The compound's structural features—a stable amide linkage, a site for radioiodination or cross-coupling, and a versatile primary amine—provide researchers with a powerful toolkit for generating diverse chemical libraries. Its potential applications as a precursor for radiopharmaceuticals, a scaffold for developing targeted anticancer therapies, and a starting point for novel antimicrobial agents underscore its value to the scientific community. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the full therapeutic potential of this promising molecule.

References

  • PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. 2016 Nov 28. Available from: [Link]

  • Supporting Information for a scientific article. Available from: [Link]

  • Supporting Information for Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Available from: [Link]

  • Wikipedia. Iodobenzamide. Wikimedia Foundation. Available from: [Link]

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. Med Chem (Los Angeles). 2018;8(10):273-280. Available from: [Link]

  • Lecaplain, L., et al. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study. Nuclear Medicine and Biology. Available from: [Link]

  • BUET. Synthesis and evaluation of novel iodinated phenyl benzamides. Bangladesh University of Engineering and Technology. Available from: [Link]

  • PrepChem. Synthesis of p-iodobenzamide. PrepChem.com. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]

  • PubChem. 4-acetamido-N-(3-aminophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Iodobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. NOVEL BENZOYLTHIOUREA DERIVATIVE N-((4-IODOPHENYL)CARBAMOTHIOYL)BENZAMIDE: SYNTHESIS, CHARACTERIZATION, MOLECULAR MODELING AND INVESTIGATION OF ANTIBACTERIAL ACTIVITY. ResearchGate. 2025 Nov 12. Available from: [Link]

  • Rilova, E., et al. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • International Journal of Novel Research and Development. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available from: [Link]

  • Musso, A., et al. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. 2016 Sep 22;59(18):8276-92. Available from: [Link]

  • Rasayan J. Chem. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry. Available from: [Link]

  • Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. 2023 Sep 20. Available from: [Link]

  • Kratky, M., et al. 4-[(Aryloylhydrazineylidene)methyl]-N-phenylbenzamides as a new class of antimycobacterial agents: design, synthesis and biological evaluation. Bioorganic Chemistry. 2026 Jan 17. Available from: [Link]

  • ResearchGate. 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. 2025 Aug 7. Available from: [Link]

  • Organic Chemistry Data. Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link]

  • Frontiers. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers Media S.A. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. 2025 Aug 10. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. 2024 Sep 30. Available from: [Link]

  • PubChem. N-(3-aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. 2024 Apr 1. Available from: [Link]

Sources

role of N-(3-aminophenyl)-4-iodobenzamide as a drug synthesis intermediate

[1]

Executive Summary: The "Linchpin" Scaffold

N-(3-aminophenyl)-4-iodobenzamide is a high-value bifunctional scaffold used primarily in the synthesis of Type II Kinase Inhibitors (e.g., VEGFR, Bcr-Abl, and PDGFR inhibitors).[1] Its structural value lies in its asymmetry, which allows medicinal chemists to independently elaborate two distinct pharmacophoric regions:

  • The Hinge-Binding Domain (via the Amine): The 3-amino group serves as a nucleophilic handle to install urea or amide motifs that hydrogen-bond with the kinase hinge region (Glu/Cys residues).[1]

  • The Allosteric "Tail" (via the Iodide): The 4-iodophenyl group acts as a robust electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the attachment of hydrophobic tails that occupy the DFG-out allosteric pocket.[1]

This "Head-to-Tail" modularity makes it a preferred intermediate for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) campaigns targeting resistant cancer phenotypes.[1]

Chemical Architecture & Pharmacophore Mapping[1]

To understand why this intermediate is used, one must map it against the standard Type II kinase inhibitor pharmacophore (e.g., Sorafenib, Nilotinib).

MoietyChemical FunctionBiological Role (Kinase Binding)
3-Aminophenyl Nucleophile (–NH₂); LinkerConnects to the "Head" group (Hinge Binder).[1] Provides aryl stacking in the solvent channel.
Amide Bond Structural rigidifierForms critical H-bonds with the conserved Glutamate (Glu) and Aspartate (Asp) in the kinase active site.
4-Iodophenyl Electrophile (–I); PrecursorPrecursor to the "Tail" group.[1] The iodine is replaced by hydrophobic rings (e.g., trifluoromethyl-phenyl) to fill the hydrophobic allosteric pocket.
Diagram 1: Pharmacophore Integration

The following diagram illustrates how N-(3-aminophenyl)-4-iodobenzamide serves as the central core connecting the Hinge Binder and the Allosteric Tail.[1]

PharmacophoreScaffoldN-(3-aminophenyl)-4-iodobenzamide(The Core)HingeHinge Binding Region(e.g., Urea/Heterocycle)Scaffold->Hinge  Amine Functionalization(Urea/Amide coupling)TailAllosteric Hydrophobic Tail(e.g., CF3-Phenyl)Scaffold->Tail  Pd-Catalyzed Coupling(Suzuki/Sonogashira)TargetType II Kinase Inhibitor(Final Drug Candidate)Hinge->TargetTail->Target

Caption: The scaffold bridges the Hinge Binder (via -NH2) and Allosteric Tail (via -I), enabling modular drug assembly.

Validated Synthetic Protocol

Reaction Scheme

4-Iodobenzoyl chloride + m-Phenylenediamine (excess) → N-(3-aminophenyl)-4-iodobenzamide [1]

Step-by-Step Methodology

Reagents:

  • 4-Iodobenzoyl chloride (1.0 equiv)[1]

  • m-Phenylenediamine (3.0 - 4.0 equiv) — Critical Excess[1]

  • Triethylamine (Et₃N) (1.2 equiv)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Preparation of Amine Solution: In a round-bottom flask, dissolve m-phenylenediamine (3.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM. Cool to 0°C under an inert atmosphere (N₂ or Ar).

    • Expert Insight: Using a large excess of diamine is statistically required to ensure the acid chloride encounters free amine rather than the mono-amide product, preventing over-acylation.

  • Controlled Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the amine solution over 60 minutes.

    • Why: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-substitution.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1] The product should appear as the major peak; the bis-amide impurity is highly non-polar and insoluble.

  • Workup (The "Acid Wash" Trick):

    • Filter off any precipitated bis-amide solids.[1]

    • Wash the organic filtrate with 1N HCl (carefully).

    • Crucial Step: The product (a weak base) and the excess diamine will both protonate. However, the mono-amide is less soluble in water than the diamine.

    • Alternative Workup (Preferred): Wash the organic layer with saturated NaHCO₃ to remove acid, then water. The excess m-phenylenediamine is water-soluble and can be largely removed by multiple water washes.[1]

    • Purification: Flash column chromatography (Gradient: 0% → 5% MeOH in DCM) is usually required to remove traces of diamine and bis-amide.[1]

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the amide doublet (~10.2 ppm) and the distinct aniline protons (broad singlet ~5.2 ppm).

    • LC-MS: Confirm mass [M+H]⁺ ≈ 339.0.[1]

Downstream Applications & Divergent Synthesis[1]

Once synthesized, this intermediate allows for "Divergent Synthesis," where a single batch can be split to create a library of analogs.

Pathway A: The "Urea First" Strategy (Sorafenib-like)

This route is preferred when the hydrophobic tail is sensitive to acidic conditions or when the urea moiety is the primary SAR variable.

  • Reaction: React N-(3-aminophenyl)-4-iodobenzamide with an Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).[1]

  • Product: A diaryl urea with a pendant aryl iodide.

  • Final Step: Suzuki coupling of the iodide with a heteroaryl boronic acid (e.g., Pyridine-4-boronic acid).[1]

Pathway B: The "Coupling First" Strategy

This route is preferred when the "Tail" is constant, and the "Head" (Hinge binder) is being optimized.

  • Reaction: Perform Suzuki coupling on N-(3-aminophenyl)-4-iodobenzamide with a boronic acid.

  • Intermediate: A biaryl amine (e.g., 4-(pyridin-4-yl)-N-(3-aminophenyl)benzamide).[1]

  • Final Step: React the free amine with a library of electrophiles (acid chlorides, sulfonyl chlorides, isocyanates).

Diagram 2: Divergent Synthesis Workflow

SynthesisWorkflowStartStart:4-Iodobenzoyl Chloride+ m-PhenylenediamineIntermediateINTERMEDIATE:N-(3-aminophenyl)-4-iodobenzamideStart->Intermediate Mono-acylationPathA_Step1Path A: Urea Formation(+ R-NCO)Intermediate->PathA_Step1 Route APathB_Step1Path B: Suzuki Coupling(+ Ar-B(OH)2)Intermediate->PathB_Step1 Route BPathA_ProdIodo-Urea ScaffoldPathA_Step1->PathA_ProdPathA_FinalSuzuki Coupling(Install Tail)PathA_Prod->PathA_FinalPathB_ProdBiaryl-Amine ScaffoldPathB_Step1->PathB_ProdPathB_FinalAmine Derivatization(Install Hinge Binder)PathB_Prod->PathB_Final

Caption: Divergent synthetic pathways allow for rapid library generation from the central intermediate.

Technical Specifications & Stability

ParameterSpecification / Note
Molecular Formula C₁₃H₁₁IN₂O
Molecular Weight 338.15 g/mol
Solubility Soluble in DMSO, DMF, MeOH.[1] Sparingly soluble in DCM. Insoluble in water.
Stability Light Sensitive: The Carbon-Iodine bond can undergo photolysis.[1] Store in amber vials.
Reactivity Profile The aniline amine is moderately nucleophilic; requires non-nucleophilic bases (e.g., DIPEA, Pyridine) for acylation. The aryl iodide is stable to standard acidic/basic workups but reactive to Pd(0).
Storage Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the aniline.

References

  • PubChem. (2025). N-(4-Aminophenyl)-3-iodobenzamide Compound Summary. National Library of Medicine. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds. ResearchGate. (Describes the synthesis of N-(4-aminophenyl)-substituted benzamides). [Link]

  • Banker, R., et al. (2009). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. MDPI.[1] (Illustrates the amide coupling strategy in kinase inhibitor synthesis). [Link]

Thermodynamic Stability Profile: N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary

N-(3-aminophenyl)-4-iodobenzamide (CAS: 1583110-05-7 / Related: 790447) represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in kinase inhibitors (e.g., MEK/MAPK pathways) and HDAC probes. Its thermodynamic stability is governed by three competing structural motifs: the rigid, resonance-stabilized benzamide core , the photolabile aryl iodide , and the redox-active 3-aniline moiety.

This guide provides a comprehensive stability analysis derived from first principles of physical organic chemistry and outlines the mandatory experimental frameworks for validation. Researchers should treat this compound as thermally stable but photochemically and oxidatively labile .

Molecular Architecture & Theoretical Stability

The Amide Linkage (Hydrolytic Stability)

The central amide bond offers high thermodynamic stability due to resonance delocalization (


).
  • Resonance Energy: ~15–20 kcal/mol.

  • Bond Character: The C-N bond exhibits partial double-bond character, restricting rotation and preventing spontaneous hydrolysis at neutral pH.

  • Prediction: Half-life (

    
    ) at pH 7.4, 25°C is predicted to exceed 100 years. Hydrolysis is only kinetically relevant under extreme pH (< 2 or > 12) or high temperatures (> 80°C).
    
The Aryl Iodide (Photostability Risk)

The C-I bond is the thermodynamic "weak link."

  • Bond Dissociation Energy (BDE): ~65 kcal/mol (compared to ~110 kcal/mol for C-H).

  • Risk: Exposure to UV light (specifically UVB/UVA ranges) induces homolytic cleavage, generating phenyl radicals. This leads to deiodination and the formation of des-iodo analogs (N-(3-aminophenyl)benzamide), a common impurity.

The 3-Aminophenyl Group (Oxidative Risk)

The electron-rich aniline ring is susceptible to oxidation.[1]

  • Mechanism: Single-electron transfer (SET) generates a radical cation, leading to polymerization (azo-dimerization) or quinone imine formation.

  • Visual Indicator: Samples turning brown/black indicate aniline oxidation (similar to polyaniline formation).[1]

Predicted Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the three primary degradation vectors: Hydrolysis (Acid/Base), Photolysis (Radical), and Oxidation (SET).

DegradationPathways Parent N-(3-aminophenyl)-4-iodobenzamide (Parent Molecule) Acid Acidic Conditions (pH < 2) Parent->Acid Protonation UV UV Irradiation (hν) Parent->UV Homolysis Oxidant Oxidative Stress (Air/Peroxides) Parent->Oxidant SET Hyd_Prod Hydrolysis Products: 4-Iodobenzoic acid + 1,3-Diaminobenzene Acid->Hyd_Prod Nucleophilic Acyl Substitution Radical Phenyl Radical Intermediate UV->Radical I• loss Deiodo Des-iodo Analog (N-(3-aminophenyl)benzamide) Radical->Deiodo H• abstraction Azo Azo Dimers & Polymeric Species Oxidant->Azo Coupling

Caption: Primary degradation pathways. Red nodes indicate terminal degradation products.

Experimental Validation Protocols

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (


) across the pH range.
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

  • Incubation: Dilute stock 1:10 into each buffer (final conc. 100 µg/mL). Incubate at 80°C (accelerated condition) in sealed glass vials.

  • Sampling: Aliquot 100 µL at

    
     hours. Quench immediately (neutralize pH or cool to 4°C).
    
  • Analysis: HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Gradient 5-95% ACN in 0.1% Formic Acid.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Solid-State Photostability (ICH Q1B)

Objective: Quantify sensitivity to photodegradation (specifically deiodination).

  • Sample Prep: Spread ~5 mg of solid compound thinly in a quartz dish (direct exposure). Wrap a control dish in aluminum foil (dark control).

  • Exposure: Place in a photostability chamber.

    • Target: 1.2 million lux hours (Vis) and 200 W·h/m² (UV).

  • Extraction: Dissolve both exposed and control samples in 10 mL MeOH/ACN (50:50).

  • Analysis: Analyze via HPLC-MS.

    • Critical Check: Monitor for Mass [M-126] (Loss of Iodine + H).

  • Acceptance: < 0.5% degradation is considered photostable. If > 0.5%, light-protective packaging (amber glass) is mandatory.

Protocol C: Oxidative Stress Testing

Objective: Assess liability of the aniline amine.

  • Reaction: Dissolve compound in 0.1%

    
     (aq) / ACN mixture.
    
  • Condition: Incubate at Room Temperature for 24 hours.

  • Observation: Visual check for color change (Yellow

    
     Brown/Black).
    
  • Analysis: HPLC-MS to detect N-oxide (+16 Da) or azo-dimer species.

Quantitative Data Summary (Reference Values)

While specific batch data varies, the following are authoritative reference ranges for this structural class:

ParameterTypical ValueStability Implication
Melting Point 195°C – 225°CHigh solid-state lattice energy; thermally stable.
pKa (Aniline) ~4.0 – 4.5Protonated at gastric pH; neutral at physiological pH.
pKa (Amide) ~ -1.5Negligible protonation in aqueous media; resistant to acid hydrolysis.
logP 2.8 – 3.2Moderate lipophilicity; low risk of hygroscopicity.
C-I BDE 65 kcal/molCritical Risk: Requires protection from light.

References

  • Amide Bond Stability

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amide resonance and hydrolysis).
    • Radzicka, A., & Wolfenden, R.[2] (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society. Link

  • Photostability of Aryl Iodides

    • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.
    • Yoshioka, S., & Stella, V. J. (2000).[3] Stability of Drugs and Dosage Forms .[4][5][6] Springer. Link

  • Aniline Oxidation

    • Kalgutkar, A. S., et al. (2005).[7] Functional Group Structural Alerts for Adverse Drug Reactions: Idiosyncratic Toxicity Mechanisms. Current Drug Metabolism. (Discusses aniline oxidation to reactive quinone imines).

  • Regulatory Guidelines

    • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link

    • ICH Q1B: Photostability Testing of New Drug Substances and Products. Link

Sources

Methodological & Application

optimal reaction conditions for N-(3-aminophenyl)-4-iodobenzamide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The preparation of N-(3-aminophenyl)-4-iodobenzamide presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains two sensitive structural features that dictate the synthetic strategy:

  • The Aryl Iodide: This moiety is labile under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), leading to hydrodehalogenation (loss of Iodine).

  • The Aniline Functionality: The target is a mono-amide of a diamine. Direct coupling of 1,3-phenylenediamine with 4-iodobenzoic acid often results in statistical mixtures of mono-amide, di-amide, and unreacted starting material, complicating purification.

To address these challenges, this guide presents two distinct, high-fidelity protocols. Protocol A is the robust, scalable "Nitro-Reduction" route, utilizing chemoselective iron-mediated reduction to preserve the iodine atom. Protocol B is the "Protection-Deprotection" route, ideal for small-scale discovery where chromatographic purity is paramount.

Pathway Comparison

G cluster_legend Route Selection Start_Nitro 3-Nitroaniline + 4-Iodobenzoyl Chloride Intermediate_Nitro Intermediate: N-(3-nitrophenyl)-4-iodobenzamide Start_Nitro->Intermediate_Nitro Acylation (Pyridine/DCM) Target TARGET: N-(3-aminophenyl)-4-iodobenzamide Intermediate_Nitro->Target Selective Reduction (Fe/NH4Cl) *Preserves Iodine* Start_Boc N-Boc-1,3-phenylenediamine + 4-Iodobenzoic Acid Intermediate_Boc Intermediate: N-(3-Boc-aminophenyl)-4-iodobenzamide Start_Boc->Intermediate_Boc Amide Coupling (HATU/DIPEA) Intermediate_Boc->Target Acid Deprotection (TFA or HCl) Route A: Scalable/Cost-Effective Route A: Scalable/Cost-Effective Route B: High Purity/Discovery Route B: High Purity/Discovery

Figure 1: Strategic comparison of the Nitro-Reduction Route (A) versus the Mono-Boc Route (B).

Protocol A: The Nitro-Reduction Route (Recommended for Scale-Up)

This protocol is preferred for multigram to kilogram synthesis due to the low cost of reagents and the avoidance of expensive chromatography in Step 1.

Step 1: Acylation

Reaction: 3-Nitroaniline + 4-Iodobenzoyl chloride → N-(3-nitrophenyl)-4-iodobenzamide

ReagentEquiv.[1][2][3][4][5]Role
3-Nitroaniline 1.0Nucleophile
4-Iodobenzoyl Chloride 1.1Electrophile
Pyridine 3.0Base/Solvent
Dichloromethane (DCM) SolventReaction Medium

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-nitroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add pyridine (3.0 equiv) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 4-iodobenzoyl chloride (1.1 equiv) in DCM over 15 minutes.

    • Note: Maintaining 0°C prevents exotherm-related side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with 1M HCl (aq) to remove excess pyridine. Extract with DCM (3x). Wash combined organics with Sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary. The nitro-amide intermediate is typically a yellow solid.

Step 2: Chemoselective Reduction (Fe/NH₄Cl)

Critical Mechanism: This step uses activated iron powder to reduce the nitro group.[6] Unlike catalytic hydrogenation (Pd/C + H₂), this method is chemoselective and will NOT de-iodinate the aromatic ring [1, 2].

ReagentEquiv.[1][2][3][4][5][7]Role
Nitro Intermediate 1.0Substrate
Iron Powder (Fe) 5.0Reductant (finely divided)
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Buffer
Ethanol / Water 3:1 v/vSolvent System

Procedure:

  • Setup: Dissolve the nitro-amide intermediate (from Step 1) in Ethanol/Water (3:1 ratio, approx 0.1 M).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

    • Tip: Use fine mesh iron powder (<10 micron) for faster kinetics.

  • Reflux: Heat the suspension to vigorous reflux (approx. 80°C) with efficient stirring.

    • Observation: The reaction typically turns dark brown/rusty.

  • Monitoring: Monitor by LC-MS. Conversion is usually complete within 1–3 hours. Look for the mass shift of [M-30+2] (Loss of O₂, gain of H₂).

  • Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Caution: Do not let the filtrate cool before filtering, or product may crystallize in the Celite.

  • Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer. If not, extract with EtOAc, dry (Na₂SO₄), and concentrate.

Protocol B: The Mono-Boc Route (High Purity)

This protocol is ideal for discovery chemistry where avoiding iron residues is critical and reagent cost is less of a concern.

Step 1: HATU-Mediated Coupling

Reaction: N-Boc-1,3-phenylenediamine + 4-Iodobenzoic acid → N-(3-Boc-aminophenyl)-4-iodobenzamide

ReagentEquiv.[1][2][3][4][5][7]Role
4-Iodobenzoic Acid 1.0Acid Component
N-Boc-1,3-phenylenediamine 1.1Amine Component
HATU 1.2Coupling Agent
DIPEA 2.5Base
DMF SolventPolar Aprotic Solvent

Procedure:

  • Dissolve 4-iodobenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add N-Boc-1,3-phenylenediamine (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with water and LiCl (aq) to remove DMF.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: Acidic Deprotection

Reaction: Removal of Boc group to yield free amine.

Procedure:

  • Dissolve the Boc-intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio DCM:TFA 4:1).

  • Stir at RT for 1 hour.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc and wash with Sat. NaHCO₃ to neutralize the TFA salt and obtain the free base.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 95%HPLC (254 nm)
Identity (NMR) Characteristic Amide NH (~10.2 ppm)¹H NMR (DMSO-d₆)
Identity (MS) [M+H]⁺ matches calc. massESI-MS
Iodine Integrity No de-iodinated byproduct (M-126)LC-MS

Key ¹H NMR Signals (DMSO-d₆):

  • Amide NH: Singlet, ~10.0–10.4 ppm.

  • Aryl Iodide Protons: Two doublets (AA'BB' system) around 7.9 and 7.6 ppm.

  • Aniline NH₂: Broad singlet, ~5.0–5.2 ppm (exchangeable with D₂O).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
De-iodination observed Used Pd/C or harsh reductionSTOP. Switch to Fe/NH₄Cl or SnCl₂ protocol immediately. Avoid catalytic hydrogenation.[1][7]
Incomplete Reduction Old/Oxidized Iron PowderActivate iron powder by washing with dilute HCl prior to use, or increase catalyst loading to 10 equiv.
Low Yield (Step 1) Di-acylation of diamineEnsure you are using the Nitro or Boc protected route. Do not use free phenylenediamine.
Emulsion during Workup Iron salts presentFilter through Celite more rigorously. Add EDTA or Rochelle's salt solution to the aqueous wash to chelate metals.

References

  • Liu, Y., et al. (2005).[8] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). "Selective Reduction of Nitro Groups." BenchChem Application Notes.

  • Org. Synth. (1927). "m-Iodobenzoic Acid Preparation." Organic Syntheses, Coll. Vol. 1, p.325.

  • Bachem. (2024). "Guide to Coupling Reagents & Additives." Bachem Technical Notes.

Sources

how to dissolve N-(3-aminophenyl)-4-iodobenzamide for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubilization and Cell Delivery for N-(3-aminophenyl)-4-iodobenzamide Content Type: Application Note & Technical Protocol Audience: Senior Researchers and Assay Development Scientists[1]

Abstract

N-(3-aminophenyl)-4-iodobenzamide (MW: 338.15 g/mol ) is a hydrophobic benzamide derivative often utilized as a synthetic intermediate, a ligand for protein-binding studies, or a structural analog in PARP/HDAC inhibitor research.[1] Its physicochemical profile—characterized by a rigid amide linker and a lipophilic iodophenyl moiety—presents significant challenges for bioassays, primarily poor aqueous solubility and a tendency to precipitate ("crash out") upon dilution into culture media.[2] This guide details a validated protocol for solubilization, storage, and delivery, ensuring compound stability and experimental reproducibility.

Physicochemical Analysis & Solubility Strategy

Successful delivery of N-(3-aminophenyl)-4-iodobenzamide requires understanding its limitations.[1] The presence of the iodine atom increases lipophilicity (estimated LogP ~3.0–3.5), while the aniline amine (-NH₂) group introduces susceptibility to oxidation.

PropertySpecificationImplication for Protocol
Molecular Weight 338.15 g/mol 1 mg ≈ 2.96 µmol.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility > 50 mM. Recommended for stock solutions.[3][4]
Secondary Solvent Ethanol (Absolute)Solubility ~10–20 mM. Less ideal due to volatility and toxicity.
Aqueous Solubility Negligible (< 10 µM)Critical Risk: Precipitates immediately in water/media without carrier.
Stability Factors Light & Oxidation SensitiveIodides are photo-labile; Anilines oxidize (turn brown).[1] Use Amber Tubes.
The "Carrier Solvent" Strategy

Directly adding high-concentration stocks to cell media often results in microprecipitation that is invisible to the naked eye but cytotoxic to cells (false positives). This protocol utilizes a high-concentration DMSO stock followed by a step-wise dilution to maintain the compound in solution.[1]

Protocol: Stock Solution Preparation (10 mM)

Materials:

  • N-(3-aminophenyl)-4-iodobenzamide (Solid).[1]

  • DMSO, Anhydrous (≥99.9%, cell culture grade).[2]

  • Amber glass vials or amber microcentrifuge tubes (to block UV light).

  • Sonicator bath.

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock :

    • Target Mass:

      
      .
      
    • Note: If weighing exactly 3.38 mg is difficult, weigh a larger amount (e.g., ~5-10 mg) and adjust the DMSO volume.

    • 
      [2]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath for 5–10 minutes at room temperature.

    • Why? Benzamides often form tight crystal lattices. Sonication ensures no micro-crystals remain, which could act as nucleation sites for precipitation later.[2]

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If hazy, continue sonicating.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes . Store at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol: Preparation of Working Solutions (Cell Culture)

Objective: Dilute the stock to the final assay concentration (e.g., 1 µM, 10 µM) while keeping the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Workflow Diagram:

DilutionWorkflow cluster_0 Critical Step: Prevention of Shock Precipitation Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100x Working Conc.) (Media or PBS) Stock->Inter 1. Dilute 1:100 (e.g. 10µL into 990µL) Final Final Assay Well (1x Conc.) (Cells + Media) Inter->Final 2. Add 10µL to 990µL Media

Caption: Two-step dilution strategy to minimize osmotic shock and precipitation. Direct addition of 100% DMSO stock to cells is discouraged.

Step-by-Step Dilution (Example for 10 µM Final Concentration):

  • Thaw the 10 mM stock solution at Room Temperature (RT). Vortex until fully dissolved.

  • Prepare Intermediate Solution (100 µM):

    • Add 10 µL of 10 mM Stock into 990 µL of pre-warmed culture media (or PBS).

    • Vortex immediately and vigorously.

    • Result: 100 µM compound in 1% DMSO.

  • Prepare Final Assay Well (10 µM):

    • Add 10 µL of the Intermediate Solution to 90 µL of cell culture in the well (or 100 µL to 900 µL).

    • Result: 10 µM compound in 0.1% DMSO.

  • Vehicle Control: Always prepare a "DMSO-only" control matching the final solvent percentage (e.g., 0.1%).

Quality Control & Troubleshooting

Cytotoxicity vs. Solubility Artifacts: If you observe cell death, you must distinguish between true compound potency and artifacts caused by precipitation or solvent toxicity.[2]

ObservationDiagnosisRemediation
Crystals on cells (Microscopy) Compound "crashed out"Reduce concentration; Use the "Intermediate Dilution" step; Warm media before addition.[1]
Media turns cloudy Macro-precipitationCompound is insoluble at this concentration. Maximum solubility in media is likely < 50 µM.
Solution turns pink/brown Aniline oxidationDiscard stock. Prepare fresh using degassed DMSO or store under nitrogen.
Vehicle Control Cell Death DMSO ToxicityEnsure final DMSO < 0.1% for sensitive lines (e.g., primary neurons, stem cells).[2]

Validation Logic Tree:

ValidationLogic Start Start Assay CheckSol Check Solubility (Microscopy) Start->CheckSol Precip Precipitation Visible? CheckSol->Precip Valid Proceed to Data Analysis Precip->Valid No Invalid Invalid Assay: Reduce Conc. Precip->Invalid Yes

Caption: Mandatory visual inspection step before data collection.

References

  • PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][2]

  • ScienceOpen. Protocol for dissolving hydrophobic esters in aqueous cell culture media. (2019).[5] Discusses the limitations of organic solvents and the "crashing out" phenomenon. Available at: [Link][2]

  • ResearchGate. Discussion: How can I dissolve hydrophobic compounds in DMEM media? Expert consensus on DMSO limits and intermediate dilution steps.[2] Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Aminobenzamides

The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, offering a rigid framework for the precise spatial orientation of functional groups.[1] When integrated with aminobenzamide functionalities, these structures become critical pharmacophores in a range of therapeutic agents, including kinase inhibitors, epigenetic modulators, and anti-cancer drugs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl compounds.[2] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for drug discovery and development professionals.[3][4]

This document provides a comprehensive guide to the application of the Suzuki-Miyaura coupling for the synthesis of biaryl derivatives using N-(3-aminophenyl)-4-iodobenzamide as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanism and Theory: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, in this case, N-(3-aminophenyl)-4-iodobenzamide, to a Pd(0) complex. This is typically the rate-determining step in the cycle.[5] The palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the order of reactivity being I > Br > Cl.[6][7] The use of an aryl iodide ensures a facile oxidative addition under mild conditions.

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate species.[2][7] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (N-(3-aminophenyl)-4-iodobenzamide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Critical Parameters and Considerations

The presence of both an amine (-NH₂) and an amide (-CONH-) group in N-(3-aminophenyl)-4-iodobenzamide requires careful consideration in designing the reaction protocol.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern, more efficient systems often employ bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency. For substrates with potentially coordinating groups like amines, ligands such as SPhos or XPhos can be particularly effective in preventing catalyst inhibition and promoting high yields.[8]

  • Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[7] It facilitates the formation of the active boronate species and influences the overall reaction kinetics. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For substrates with sensitive functional groups, a milder base may be preferable. The solubility of the base is also a key factor; hence, a mixed solvent system including water is often employed.[9]

  • Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants, including the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently the most effective.[9] This biphasic system facilitates the interaction of all components at the interface, promoting an efficient reaction.

  • Potential Side Reactions: The primary amino group in N-(3-aminophenyl)-4-iodobenzamide could potentially undergo N-arylation, a reaction related to the Buchwald-Hartwig amination. However, under the typical conditions for Suzuki-Miyaura coupling, the C-C bond formation is generally favored. The choice of a suitable ligand that promotes the Suzuki pathway over potential side reactions is crucial.[10]

Experimental Protocols

The following protocol provides a general method for the Suzuki-Miyaura coupling of N-(3-aminophenyl)-4-iodobenzamide with a generic arylboronic acid. Researchers should consider small-scale trial reactions to optimize conditions for their specific boronic acid partner.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(3-aminophenyl)-4-iodobenzamide≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-In-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-aminophenyl)-4-iodobenzamide (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 5 mL total volume) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Table of Recommended Reaction Parameters:

ParameterRecommended ConditionRationale/Justification
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ is a reliable and common choice. Pd(dppf)Cl₂ can offer improved stability and efficiency for challenging substrates.
Ligand (If using a pre-catalyst without a ligand) XPhos, SPhosBulky, electron-rich ligands enhance catalytic activity and can prevent catalyst deactivation.[8]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive substrates.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1)A mixed aqueous-organic system is crucial for dissolving both the organic reactants and the inorganic base.[9]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier of the rate-determining step without causing significant degradation of reactants or products.
Reaction Time 2 - 12 hoursDependent on the specific substrates and reaction conditions; should be monitored by TLC or LC-MS.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of biaryl compounds from N-(3-aminophenyl)-4-iodobenzamide. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this document provide a solid foundation for the successful application of this powerful reaction in the fields of drug discovery and materials science.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Xingwei Li, et al. Aminative Suzuki–Miyaura coupling. Science. 2024. Available at: [Link]

  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. Available at: [Link]

  • Szostak, M., et al. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. 2024. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. Available at: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010. Available at: [Link]

  • Maiti, D., and Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. 2010. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Onnuch, P., et al. Aminative Suzuki-Miyaura coupling. Science. 2024. Available at: [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. 2024. Available at: [Link]

  • Hassan, A., et al. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry. 2020. Available at: [Link]

  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Available at: [Link]

  • Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. 2022. Available at: [Link]

  • Fors, B. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2008. Available at: [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • Garg, N. K., et al. Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. 2019. Available at: [Link]

Sources

Technical Application Note: Preparation of Stock Solutions for N-(3-aminophenyl)-4-iodobenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-(3-aminophenyl)-4-iodobenzamide (MW: ~338.15 g/mol ) is a bifunctional small molecule often utilized as a synthetic intermediate or a structural probe in medicinal chemistry. Its structure features two distinct reactive handles: an aryl iodide (susceptible to Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira) and a primary aniline (available for amide coupling, reductive amination, or isothiocyanate derivatization).

Due to the hydrophobic nature of the iodobenzamide core, this compound exhibits limited solubility in aqueous buffers. Successful biological application—whether for enzymatic inhibition assays, cell-based studies, or synthetic derivatization—requires the preparation of a stable, high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).

This guide provides a rigorous, self-validating protocol for preparing stock solutions, emphasizing anhydrous handling to prevent hydrolytic degradation and solubility validation to ensure accurate dosing.

Physicochemical Properties & Safety

Before handling, verify the compound's identity and properties. Note that while specific solubility data for this exact derivative may vary by batch, benzamide derivatives generally follow predictable solubility patterns in DMSO.

Table 1: Compound Specifications
PropertyValueNotes
Chemical Name N-(3-aminophenyl)-4-iodobenzamide
Molecular Formula C₁₃H₁₁IN₂O
Molecular Weight 338.15 g/mol Calculated based on standard atomic weights.
Physical State Solid powderTypically off-white to pale yellow.
Solubility (DMSO) > 10 mM (Estimated)Empirical validation required for >50 mM.
Solubility (Water) NegligibleRequires organic co-solvent for aqueous assays.
CAS Number Not widely listedSearch by structure or IUPAC name for specific vendor batches.
Safety & Handling (DMSO Hazard)

CRITICAL WARNING: DMSO is a potent solvent that penetrates skin and mucous membranes rapidly. It can carry dissolved small molecules directly into the bloodstream.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Ventilation: Handle solid powder in a fume hood to avoid inhalation of dust.

Materials & Reagents

  • Compound: N-(3-aminophenyl)-4-iodobenzamide (>95% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <50 ppm).

    • Note: Standard laboratory DMSO is hygroscopic. Absorbed water can cause compound precipitation or hydrolysis over time. Use a fresh bottle or one stored over molecular sieves.

  • Vials: Amber glass vials (to protect iodinated compounds from photodegradation) with Teflon-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which is a standard starting point for biological assays (allowing 1000x dilution to 10 µM in assay buffer).

Step 1: Calculation

The mass required (


) is calculated using the desired concentration (

), volume (

), and molecular weight (

).[1]


Example: To prepare 1.0 mL of a 10 mM solution:



Step 2: Weighing (The "Difference" Method)

Weighing small masses (<5 mg) directly can be inaccurate. It is often better to weigh a larger amount or use the "weighing by difference" method if the compound is static-prone.

  • Place a clean, dry amber vial on the balance and tare.

  • Add approximately 3-5 mg of compound.

  • Record the exact mass (

    
    ).[2]
    
  • Calculate the required DMSO volume (

    
    ) to achieve exactly 10 mM:
    
    
    
    

    Example: If you weighed 4.10 mg :

    
    
    
Step 3: Dissolution & Validation
  • Add the calculated volume of anhydrous DMSO to the vial.[1]

  • Vortex vigorously for 30-60 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

    • Cloudiness/Particulates? The compound has not dissolved. Proceed to Sonication .

  • Sonication (if needed): Sonicate in a water bath at room temperature for 5-minute intervals. Avoid heating above 40°C, as carbon-iodine bonds can be thermally labile or sensitive to elimination reactions in the presence of nucleophiles.

Step 4: Storage
  • Aliquot: Divide the stock into small volumes (e.g., 50-100 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label: Name, Concentration, Solvent, Date, and User Initials.

  • Conditions: Store at -20°C (short term) or -80°C (long term > 3 months). Protect from light.[3]

Quality Control & Troubleshooting

The "Solubility Ramp" Test

If you are working with a new batch and require a higher concentration (e.g., 50 mM), do not add all the solvent at once.

  • Weigh the target mass.[1]

  • Add 50% of the calculated DMSO volume. Vortex.

  • If soluble, add the remaining 50%.

  • If insoluble, add DMSO in 10% increments until dissolved, then recalculate the final concentration based on the total volume added.

Troubleshooting Table
IssuePossible CauseSolution
Precipitation upon thawing DMSO is hygroscopic; water absorption decreased solubility.Warm vial to 37°C and vortex. If solids persist, the compound may have degraded or hydrated.
Yellowing of solution Iodine liberation (photodegradation).Check purity via LC-MS. If free iodine is detected, discard the stock. Store future stocks in amber vials.
Precipitation in aqueous buffer "Crashing out" upon dilution.Dilute stepwise. Ensure final DMSO concentration in assay is <1% (or as tolerated). Use an intermediate dilution step.

Workflow Visualization

The following diagram outlines the logical decision process for preparing and validating the stock solution.

StockPrep Start Start: Weigh Compound (Record Mass) Calc Calculate DMSO Volume for Target Conc (e.g. 10mM) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (60 sec) AddSolvent->Vortex Inspect Visual Inspection: Is solution clear? Vortex->Inspect Sonicate Sonicate (5 min, <40°C) Inspect->Sonicate No (Particulates) Aliquot Aliquot & Store (-20°C, Dark) Inspect->Aliquot Yes Check2 Is solution clear? Sonicate->Check2 Dilute Add more DMSO (Recalculate Conc) Check2->Dilute No (Still Cloudy) Check2->Aliquot Yes Dilute->Vortex

Caption: Decision tree for the solubilization and validation of N-(3-aminophenyl)-4-iodobenzamide stocks.

References

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for DMSO solubility parameters and compatibility with organic amides).

  • BenchChem. General Guide for Preparing Stock Solutions of Hydrophobic Small Molecules. (Methodology for gravimetric preparation and storage).

  • Sigma-Aldrich (Merck). Handling and Storage of Biochemical Reagents. (Best practices for hygroscopic solvents and freeze-thaw cycles).

  • PubChem. Compound Summary for 4-iodo-N-phenylbenzamide derivatives. (Structural and physicochemical data grounding).[2][4]

Sources

functionalization of the amino group in N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Functionalization of the 3-Amino Group in N-(3-aminophenyl)-4-iodobenzamide

Introduction

N-(3-aminophenyl)-4-iodobenzamide is a key bifunctional scaffold in contemporary drug discovery and materials science. Its structure presents three strategic points for chemical diversification: the nucleophilic primary amino group, the central amide linkage, and the aryl iodide moiety, which is primed for metal-catalyzed cross-coupling reactions. This guide focuses specifically on the selective functionalization of the 3-amino group, a critical step in the synthesis of a wide array of pharmacologically active agents and functional materials.

The primary aromatic amine at the 3-position is a versatile handle for introducing a diverse range of substituents via well-established synthetic transformations. This document, intended for researchers and scientists in organic synthesis and drug development, provides a detailed exploration of the core strategies for its modification, including acylation, sulfonylation, alkylation, and diazotization. Each section offers not only step-by-step protocols but also the underlying scientific rationale, ensuring both practical utility and a deep understanding of the chemical principles at play.

Molecular Structure and Site-Selective Reactivity

The synthetic utility of N-(3-aminophenyl)-4-iodobenzamide stems from the differential reactivity of its functional groups. The primary aromatic amine is significantly more nucleophilic and basic than the amide nitrogen. The lone pair of the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it largely unreactive towards electrophiles under standard conditions.[1] This inherent electronic difference allows for highly selective reactions at the 3-amino position without the need for protecting the amide nitrogen.

Fig. 1: Reactivity map of N-(3-aminophenyl)-4-iodobenzamide.

Acylation of the 3-Amino Group: Synthesis of N-Aryl Amides

Principle & Application Note

Acylation is a robust and widely used method to convert the primary amino group into a secondary amide. This transformation is typically achieved by reacting the amine with an electrophilic acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. A base, commonly a tertiary amine like triethylamine (TEA) or pyridine, is added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[2]

This functionalization is critical for several reasons:

  • Bioisosteric Replacement: The resulting amide bond can mimic peptide linkages, crucial for designing enzyme inhibitors or receptor ligands.

  • Modulation of Physicochemical Properties: Acylation can significantly alter the solubility, lipophilicity, and metabolic stability of the parent molecule.

  • Introduction of New Functionality: The acyl group itself can carry additional functional groups for further diversification.

Detailed Protocol: Acylation with Benzoyl Chloride

This protocol describes a general procedure for the acylation of N-(3-aminophenyl)-4-iodobenzamide using benzoyl chloride as a representative acylating agent.

Fig. 2: Experimental workflow for the acylation reaction.

Materials:

  • N-(3-aminophenyl)-4-iodobenzamide

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N-(3-aminophenyl)-4-iodobenzamide (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(3-(benzamido)phenyl)-4-iodobenzamide.

Data Summary & Expected Characterization
ParameterValue/ReagentStoichiometry (eq)Purpose
Starting MaterialN-(3-aminophenyl)-4-iodobenzamide1.0Nucleophile
ElectrophileBenzoyl Chloride1.1Acylating Agent
BaseTriethylamine1.2Acid Scavenger
SolventAnhydrous Dichloromethane-Reaction Medium
Temperature0 °C to Room Temp.-Control Reaction Rate
Typical Yield85-95%--

Expected Spectroscopic Changes:

  • ¹H NMR: Appearance of new aromatic signals corresponding to the benzoyl group and a new amide N-H singlet. The chemical shift of the protons on the central phenyl ring will be altered.

  • IR: A new C=O stretching band for the newly formed amide (approx. 1650-1680 cm⁻¹) may overlap with the existing amide carbonyl stretch. A distinct N-H stretch for the new secondary amide will appear around 3300 cm⁻¹.

  • MS (ESI): The molecular ion peak [M+H]⁺ will correspond to the mass of the acylated product.

Sulfonylation of the 3-Amino Group: Synthesis of Sulfonamides

Principle & Application Note

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) to form a sulfonamide.[3] This reaction is analogous to acylation and is also typically performed in the presence of a base to neutralize the HCl byproduct.

Sulfonamides are a cornerstone functional group in medicinal chemistry:

  • Pharmacological Activity: They are present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[3]

  • Chemical Stability: The sulfonamide linkage is generally more resistant to chemical and enzymatic hydrolysis compared to a standard amide bond.

  • Acidity: The sulfonamide N-H proton is acidic (pKa ~10), allowing it to participate in hydrogen bonding as a donor and, under basic conditions, exist as an anion, which can be crucial for receptor binding.

The installation of a sulfonamide group can therefore dramatically influence the biological activity and pharmacokinetic profile of the parent molecule.[4]

Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

Materials:

  • N-(3-aminophenyl)-4-iodobenzamide

  • p-Toluenesulfonyl Chloride (TsCl)

  • Pyridine (can act as both base and solvent)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(3-aminophenyl)-4-iodobenzamide (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. If solubility is an issue, a mixture of pyridine and DCM can be used.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

  • Quench the reaction by slowly adding cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM.

  • Wash the organic layer extensively with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Recrystallize the crude solid or purify by column chromatography to obtain N-(3-(4-methylphenylsulfonamido)phenyl)-4-iodobenzamide.

Data Summary & Expected Characterization
ParameterValue/ReagentStoichiometry (eq)Purpose
Starting MaterialN-(3-aminophenyl)-4-iodobenzamide1.0Nucleophile
Electrophilep-Toluenesulfonyl Chloride1.1Sulfonylating Agent
Base/SolventPyridineExcessAcid Scavenger & Medium
Temperature0 °C to Room Temp.-Control Reaction Rate
Typical Yield80-90%--

Expected Spectroscopic Changes:

  • ¹H NMR: Appearance of signals for the tosyl group (aromatic protons and a methyl singlet around 2.4 ppm). A new, often broad, singlet for the sulfonamide N-H proton will be observed.

  • IR: Characteristic strong, asymmetric and symmetric S=O stretching bands will appear around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • MS (ESI): The molecular ion peak [M+H]⁺ will confirm the mass of the sulfonamide product.

Diazotization and Sandmeyer Reaction

Principle & Application Note

Diazotization is a powerful transformation that converts a primary aromatic amine into a diazonium salt (Ar-N₂⁺).[] This reaction is performed in cold (0-5 °C) acidic solution using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[6][7]

The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, a process known as the Sandmeyer reaction when using copper(I) salts.[6] This two-step sequence opens up a vast chemical space, allowing the introduction of halides (Cl, Br), cyano, hydroxyl, and other groups in place of the original amine.

Caution: Aryl diazonium salts can be explosive when isolated and dry. These reactions should always be performed in solution at low temperatures and behind a blast shield.

Detailed Protocol: Conversion to N-(3-chlorophenyl)-4-iodobenzamide

This protocol describes the conversion of the 3-amino group to a chloro group via a diazonium salt intermediate.

Fig. 3: Logical workflow for Diazotization-Sandmeyer sequence.

Materials:

  • N-(3-aminophenyl)-4-iodobenzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Urea (for quenching excess HONO)

  • Ethyl Acetate

Procedure:

  • Diazotization: a. In a beaker, suspend N-(3-aminophenyl)-4-iodobenzamide (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. b. Cool the suspension to 0-5 °C in a salt-ice bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. d. Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The solid should dissolve as the diazonium salt forms.[8] e. Stir the resulting solution for an additional 30 minutes at 0-5 °C. A small crystal of urea can be added to destroy any excess nitrous acid.

  • Sandmeyer Reaction: a. In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C. b. Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred CuCl solution. c. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. e. Pour the reaction mixture into water and extract with ethyl acetate (3x). f. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product by column chromatography to yield N-(3-chlorophenyl)-4-iodobenzamide.

Data Summary & Expected Characterization
ParameterValue/ReagentStoichiometry (eq)Purpose
Starting MaterialN-(3-aminophenyl)-4-iodobenzamide1.0Diazonium Precursor
Diazotizing AgentSodium Nitrite / HCl1.1 / ExcessForms HONO in situ
Catalyst/ReagentCopper(I) Chloride1.2Nucleophile Source
Temperature0-5 °C-Stabilize Diazonium Salt
Typical Yield60-75%--

Expected Spectroscopic Changes:

  • ¹H NMR: Complete disappearance of the signals associated with the primary amine. The substitution pattern and chemical shifts of the central aromatic ring will change significantly.

  • IR: Disappearance of the N-H stretching bands of the primary amine (approx. 3400-3200 cm⁻¹).

  • MS (ESI): The molecular ion peak [M+H]⁺ will correspond to the mass of the chloro-substituted product, and the isotopic pattern for chlorine will be observable.

General Laboratory Safety

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Pyridine is flammable and toxic. Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures.

References

  • Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.). BUET. Retrieved February 20, 2026, from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (2016). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicininal Chemistry. Retrieved February 20, 2026, from [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014). Dovepress. Retrieved February 20, 2026, from [Link]

  • Selective alkylation of aminophenols. (2010). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). PMC. Retrieved February 20, 2026, from [Link]

  • Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. (2012). PMC. Retrieved February 20, 2026, from [Link]

  • 14.4: Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • N-(4-Aminophenyl)-3-iodobenzamide hydrochloride. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Lec4 - Diazotization Reactions. (2024). YouTube. Retrieved February 20, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Diazotization. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PMC. Retrieved February 20, 2026, from [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Basrah Journal of Science. Retrieved February 20, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. Retrieved February 20, 2026, from [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (2002). CHIMIA. Retrieved February 20, 2026, from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Systems for N-(3-aminophenyl)-4-iodobenzamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic coupling of N-(3-aminophenyl)-4-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig amination reaction. Here, we address common challenges with in-depth, field-proven insights and provide structured troubleshooting protocols to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and hurdles encountered during the synthesis of N-(3-aminophenyl)-4-iodobenzamide via palladium-catalyzed cross-coupling.

Q1: My reaction shows low or no conversion. What are the first parameters I should check?

A1: Low or no product yield is a frequent issue that can often be traced back to several key factors.[1][2][3] Systematically verify the following:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[3][4] Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are generally more reliable than traditional sources like Pd(OAc)₂ because they form the active catalyst more cleanly.[3]

  • Reagent Quality: Ensure your N-(3-aminophenyl)-4-iodobenzamide and the amine coupling partner are pure. Impurities can poison the catalyst.[2] The purity of the base is also critical.[1]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[1]

  • Solvent Purity: Use anhydrous solvents if your protocol requires it, as water can interfere with the reaction.[1]

Q2: How do I select the optimal ligand for this specific transformation?

A2: Ligand choice is critical for a successful Buchwald-Hartwig amination, as it stabilizes the palladium catalyst and facilitates the catalytic cycle.[3][5] For the coupling of an aryl amine like 3-aminoaniline (a component of your substrate) with an aryl iodide, ligands with specific steric and electronic properties are required.

  • General Recommendations: For aryl amines, ligands such as XPhos, RuPhos, and BrettPhos are often effective.[3][6][7] Given the amide functionality in your substrate, a ligand that is tolerant of this group is essential.

  • Screening: It is highly recommended to screen a small panel of ligands to identify the optimal one for your specific substrate combination.[3][8]

Q3: Which base should I use, and how much?

A3: The base plays a crucial role in deprotonating the amine nucleophile to facilitate its coordination to the palladium center.[3][9]

  • Common Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[3][4][9]

  • Weaker Bases for Sensitive Substrates: Since your substrate contains an amide group which can be base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[3][4][9][10] These often require higher reaction temperatures to be effective.[3][4]

  • Equivalents: Typically, 1.5 to 3.0 equivalents of the base relative to the limiting reagent are used. Insufficient base can cause the reaction to stall.[1]

Q4: I'm observing significant side product formation. What are the likely culprits?

A4: The formation of unexpected products can complicate purification and lower your yield.[3] Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene. This can be caused by β-hydride elimination, especially if primary amines are present as impurities or reactants.[3][11][12]

  • Homocoupling: Dimerization of the aryl halide. This is often promoted by the presence of oxygen.[1] Rigorous degassing of your reaction mixture is the best way to minimize this.[1]

  • Reaction with the Amide: The amide nitrogen in your N-(3-aminophenyl)-4-iodobenzamide could potentially compete with the primary amine in the coupling reaction. Selecting a catalytic system with high selectivity for the primary amine is crucial.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve more complex issues you may encounter.

Guide 1: Issue - Stalled or Incomplete Reaction

Symptom: TLC or LC-MS analysis shows the presence of significant amounts of starting material even after prolonged reaction times.

Systematic Troubleshooting Protocol:

  • Re-evaluate the Catalytic System:

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a more robust precatalyst such as a Buchwald G3 or G4 palladacycle.[3] These are designed for efficient generation of the active Pd(0) species.[4]

    • Ligand:Pd Ratio: An incorrect ratio can lead to catalyst deactivation. Typically, a ratio between 1:1 and 4:1 is used, depending on the specific ligand.[1]

    • Catalyst Loading: While 1-2 mol% is a common starting point, challenging couplings may require higher loadings. However, simply increasing the catalyst amount is not always the solution and can sometimes promote side reactions.

  • Optimize Reaction Conditions:

    • Temperature: Many Buchwald-Hartwig reactions require heating, often between 80-110 °C.[4] If your reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.[1] Be aware that excessive heat can lead to catalyst decomposition.

    • Solvent: Toluene, dioxane, and THF are common solvents.[3][6][13] Toluene is often preferred for reactions involving aryl iodides as it can help to precipitate the iodide salt byproduct, which can sometimes inhibit the catalyst.[14] Ensure the solvent is anhydrous and thoroughly degassed.[1]

    • Stirring: In heterogeneous mixtures, especially with inorganic bases, vigorous stirring is essential to ensure proper mixing and prevent the base from settling.[1][4]

Guide 2: Issue - Product Degradation or Complex Mixture

Symptom: The desired product is observed, but it is accompanied by multiple unidentified byproducts, or the product appears to be degrading over time.

Systematic Troubleshooting Protocol:

  • Assess Base Compatibility:

    • The amide functionality in N-(3-aminophenyl)-4-iodobenzamide can be sensitive to strong bases, potentially leading to hydrolysis or other undesired reactions.

    • Action: If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[4][10] You may need to compensate for the lower reactivity by increasing the reaction temperature.[4]

  • Consider the Reactivity of the Aryl Iodide:

    • While aryl iodides are generally highly reactive in cross-coupling reactions, the iodide formed during the reaction can sometimes inhibit the palladium catalyst by forming unreactive bridged dimers.[4][14]

    • Action: Using a non-polar solvent like toluene can help mitigate this issue by reducing the solubility of the iodide salt.[14]

  • Protecting Group Strategy:

    • If side reactions involving the free amine or the amide of your starting material are suspected, a protecting group strategy might be necessary. However, this adds extra steps to your synthesis. A more desirable approach is to find a catalytic system that is chemoselective for the desired coupling.

Experimental Protocols

General Procedure for a Trial Reaction:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %).

  • Add N-(3-aminophenyl)-4-iodobenzamide (1 equivalent) and the amine coupling partner (1.2 equivalents).

  • Add the base (e.g., Cs₂CO₃, 2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed, anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][15]

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. Visualize the spots under UV light.[2]

  • LC-MS: This provides more detailed information, allowing you to track the consumption of starting materials and the formation of the product and any byproducts, identified by their mass-to-charge ratio.

Data Presentation

Table 1: Example Ligand Screening for N-(3-aminophenyl)-4-iodobenzamide Coupling

EntryLigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
1XPhosPd₂(dba)₃Cs₂CO₃Toluene1001285
2RuPhosPd(OAc)₂K₃PO₄Dioxane1101278
3BrettPhosG3-PalladacycleNaOtBuToluene90892
4dppfPdCl₂(dppf)K₂CO₃DMF1202445

Note: This is a representative table. Actual results will vary based on the specific amine coupling partner and precise reaction conditions.

Visualizations

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH₂ Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex -HX (Base) Reductive Elimination Complex->Pd(0)L Product (Ar-NHR) Ar-I N-(3-aminophenyl)-4-iodobenzamide R-NH₂ Amine Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart start Low or No Yield check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst check_conditions Verify Inert Atmosphere & Dry Solvents check_catalyst->check_conditions optimize_ligand Screen Ligands (e.g., XPhos, BrettPhos) check_conditions->optimize_ligand optimize_base Screen Bases (NaOtBu vs. Cs₂CO₃) optimize_ligand->optimize_base optimize_temp Adjust Temperature (80-110 °C) optimize_base->optimize_temp success Improved Yield optimize_temp->success

Sources

Technical Support Center: HPLC Analysis of N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Analyte: N-(3-aminophenyl)-4-iodobenzamide Audience: Analytical Chemists, QC Specialists, and Method Developers

Executive Summary: The "Aniline-Iodine" Challenge

You are likely experiencing peak tailing (Asymmetry Factor


) due to the dual nature of your molecule. N-(3-aminophenyl)-4-iodobenzamide  presents a specific chromatographic conflict:
  • The Basic Moiety: The 3-aminophenyl group (aniline derivative) has a pKa of approximately 4.6. At neutral pH, it protonates (

    
    ), interacting strongly with residual silanols on silica columns.
    
  • The Hydrophobic Anchor: The 4-iodobenzamide moiety is highly lipophilic and bulky. The iodine atom increases retention and can induce steric drag, exacerbating the visual effect of the silanol interaction.

This guide provides three distinct protocols to resolve this, moving from mobile phase chemistry to hardware selection.

Diagnostic: The Mechanism of Tailing[1][2][3]

Before altering your method, confirm the source of tailing.[1]

  • Symptom: Peak rises sharply but falls slowly (Shark-fin shape).

  • Cause: Secondary Silanol Interactions.[1][2][3]

The diagram below illustrates the microscopic failure mechanism occurring inside your column.

SilanolMechanism cluster_0 Silica Surface Analyte Analyte: Protonated Amine (NH3+) C18 Stationary Phase: C18 Ligand Analyte->C18 Hydrophobic Retention (Desired) Silanol Defect Site: Ionized Silanol (Si-O-) Analyte->Silanol Ionic Attraction (Undesired Drag) Peak Result: Peak Tailing C18->Peak Normal Elution Silanol->Peak Slow Desorption

Caption: Figure 1. The "Dual-Retention" mechanism. While the C18 chain retains the iodine moiety, the ionized silanol acts as a 'cation-exchanger' for the amine, causing the tail.

Protocol A: Mobile Phase Chemistry (The "Chemical Mask")

Objective: Suppress silanol activity or control analyte ionization.

Strategy 1: Low pH & Ion Pairing (Recommended Starting Point)

Lowering the pH below 3.0 protonates the silanols (


), rendering them neutral and preventing interaction with the amine.

Step-by-Step Protocol:

  • Aqueous Phase: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Why: TFA lowers pH to ~2.0 and provides the trifluoroacetate anion, which forms an ion pair with the protonated amine, sharpening the peak.

  • Organic Phase: Acetonitrile with 0.08% TFA.

    • Note: Use slightly less TFA in organic to stabilize baseline drift.

  • Validation: Inject sample. If tailing persists, the iodine moiety may be causing hydrophobic drag; increase organic gradient slope.

Strategy 2: The "Sacrificial Base" (Triethylamine)

If you cannot use low pH (e.g., stability issues), use a competitive base.

Step-by-Step Protocol:

  • Buffer Prep: Add 5–10 mM Triethylamine (TEA) to your aqueous buffer (e.g., Phosphate pH 7.0).

  • pH Adjustment: Adjust pH after adding TEA.

  • Mechanism: TEA is a small, sterically accessible amine that saturates the silanol sites, effectively "capping" them so your bulky iodobenzamide cannot bind.

Comparison of Modifiers:

ModifierpH RangeMechanismProsCons
TFA ~2.0Ion-Pairing + Silanol ProtonationSharpest peaks for amines.Suppresses MS signal (if using LC-MS).
Formic Acid ~2.7Silanol ProtonationMS-friendly.Weaker ion-pairing than TFA; may not fully cure tailing.[4]
Triethylamine 7.0 - 8.0Competitive BindingGood for mid-pH work.Hard to flush from columns; not MS-friendly.

Protocol B: Column Selection (The Hardware Fix)

If chemistry adjustments fail, your column technology is likely outdated for this specific molecule. Standard silica (Type A) is fatal for N-(3-aminophenyl)-4-iodobenzamide.

Recommended Stationary Phases
  • Hybrid Particles (High pH Stable)

    • Technology: Ethylene-Bridged Hybrid (BEH) or similar.

    • Protocol: Run at pH 10.5 using Ammonium Hydroxide or Ammonium Bicarbonate.

    • Why: At pH 10.5, the aniline (pKa ~4.6) is fully deprotonated (neutral). Neutral amines do not interact with silanols.

    • Reference:Waters Corporation. "Strategies for the Separation of Basic Compounds." [1]

  • Charged Surface Hybrid (CSH)

    • Technology: The particle surface has a slight positive charge.

    • Why: The positive surface repels the positive amine analyte, preventing it from touching the surface silanols.

Protocol C: Sample Diluent (The Hidden Variable)

Issue: The iodine atom makes the molecule hydrophobic, tempting you to dissolve it in 100% DMSO or Acetonitrile. The Trap: Injecting a strong solvent into a weaker mobile phase causes "Solvent Shock." The analyte precipitates momentarily at the column head, causing peak distortion that mimics tailing.

Optimization Workflow:

DiluentCheck Start Dissolve Sample (Stock Solution) Step1 Is Stock 100% DMSO/ACN? Start->Step1 Decision Mobile Phase Start (e.g., 90% Water) Step1->Decision Risk High Risk: Solvent Shock/Tailing Decision->Risk Direct Injection Fix Dilute Stock 1:1 with Mobile Phase A (Water/Buffer) Decision->Fix Best Practice Risk->Fix Corrective Action

Caption: Figure 2. Diluent matching workflow to prevent pre-column precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate instead of TFA? A: Yes, but it is less effective for tailing suppression. Ammonium acetate buffers at pH 4-5, which is exactly the pKa region of your aniline group. This causes "pKa flickering" (split peaks). If you must use it, adjust pH to 5.8 or higher to ensure the aniline is consistently ionized, or use a high-quality end-capped column.

Q: My retention time is shifting. Is it the Iodine? A: Likely not. The Iodine is stable. Retention drift is usually due to "column aging" from basic amines binding irreversibly to silanols over time. Wash your column with 50:50 ACN:Water + 0.1% TFA to strip these bound amines.

Q: Does the Iodine atom require a Phenyl column? A: Not strictly, but a Phenyl-Hexyl column can offer unique selectivity. The pi-pi interactions between the phenyl phase and the iodobenzamide ring can separate it from impurities that a C18 might miss.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds." Waters Application Notes. Available at: [Link][2][5][6][7][8][9][10]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America. Available at: [Link]

  • McCalley, D. V. "Overload for ionized solutes in reversed-phase high performance liquid chromatography." Analytical Chemistry.[9][11][12] (Cited via ResearchGate discussion on basic analytes). Available at: [Link]

  • PubChem. "N-(4-aminophenyl)-3-iodobenzamide (Compound Summary)." National Library of Medicine. (Used for structural verification and pKa inference). Available at: [Link][13]

Sources

minimizing side reactions during N-(3-aminophenyl)-4-iodobenzamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-aminophenyl)-4-iodobenzamide Derivatization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-(3-aminophenyl)-4-iodobenzamide. This molecule is a versatile building block in medicinal chemistry and materials science, featuring three distinct reactive sites: a nucleophilic aromatic amine, an aryl iodide handle for cross-coupling, and a stable amide bond. This multi-functionality, while advantageous, can also lead to competing side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges during its derivatization. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in reaction mechanisms and established best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on N-(3-aminophenyl)-4-iodobenzamide and their typical reactivity?

A1: N-(3-aminophenyl)-4-iodobenzamide has three key functional groups, each with distinct reactivity profiles. Understanding these is the first step to designing a selective derivatization strategy.

  • Primary Aromatic Amine (-NH₂): This is a strong nucleophilic site and a moderately activating group on the aniline ring. It readily participates in reactions like acylation, alkylation, sulfonylation, and can act as a nucleophile in Buchwald-Hartwig aminations.[1] Its basicity means it will react quickly with acids.[1][2]

  • Aryl Iodide (-I): The carbon-iodine bond is the most reactive of the aryl halides for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations due to the relative ease of oxidative addition to a Pd(0) center.[3][4]

  • Amide Bond (-CONH-): The amide bond is generally robust. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, which would cleave the molecule into 4-iodobenzoic acid and 1,3-diaminobenzene.[5][6][7]

G cluster_0 Reactive Sites of N-(3-aminophenyl)-4-iodobenzamide mol a Aromatic Amine (Nucleophilic Site) mol->a b Aryl Iodide (Cross-Coupling Site) mol->b c Amide Linkage (Potential Hydrolysis Site) mol->c

Caption: Key reactive sites on the N-(3-aminophenyl)-4-iodobenzamide scaffold.

Troubleshooting Guide: Derivatization at the Aryl Iodide

Derivatization via palladium-catalyzed cross-coupling at the aryl iodide position is common but prone to several side reactions. Success hinges on careful control of the catalytic system and reaction conditions.

Q2: My Suzuki-Miyaura coupling reaction has a low yield, and I see significant amounts of dehalogenated starting material (N-(3-aminophenyl)benzamide). What is causing this?

A2: The formation of the dehalogenated (or hydrodeiodinated) product is a classic side reaction in cross-coupling chemistry.[8] It occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source instead of the intended boronic acid partner.

Causality & Mechanism:

  • Hydride Sources: Common culprits include amine bases, alcohol solvents, or even water under certain conditions. The palladium complex can abstract a hydride, leading to reductive elimination of the arene product.[8][9]

  • Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of reacting with a stray hydride source.

Troubleshooting Steps:

  • Change the Base: If you are using an amine base (e.g., Et₃N), switch to an inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to serve as hydride donors.[9]

  • Use Anhydrous, Aprotic Solvents: Solvents like 1,4-dioxane or toluene are preferable to alcohols. If using a boronic acid that requires some water for solubility or activation of the base, use the minimum amount necessary (e.g., a 4:1 or 5:1 ratio of organic solvent to water).[9]

  • Ensure Reagent Purity: Use high-purity, degassed solvents and ensure your base is anhydrous if the protocol demands it. Dissolved oxygen can degrade the catalyst and promote side reactions.[9]

Q3: I am observing significant homocoupling of my boronic acid (forming a biaryl) and/or my N-(3-aminophenyl)-4-iodobenzamide starting material. How can I prevent this?

A3: Homocoupling is another common side reaction that consumes starting materials and complicates purification.[8]

Causality & Mechanism:

  • Boronic Acid Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[8] If your Pd(0) catalyst is oxidized to Pd(II) (due to incomplete degassing), it can catalyze the homocoupling of two boronic acid molecules.

  • Aryl Iodide Homocoupling (Ullmann/Fittig-type): This can occur at higher temperatures, especially with a high concentration of the aryl iodide and an insufficient ligand-to-palladium ratio, which can lead to catalyst aggregation and alternative reaction pathways.[10]

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a primary culprit in catalyst oxidation and subsequent homocoupling.[9] Degas your solvent and the sealed reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[11]

  • Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) relative to the aryl iodide. This can favor the productive cross-coupling pathway over aryl iodide homocoupling.[9]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[9]

  • Use a Pd(0) Source or Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state. Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0) can minimize the amount of residual Pd(II).[3]

G cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield in Cross-Coupling byproduct Major Byproduct Observed? start->byproduct dehalogenation Dehalogenated SM byproduct->dehalogenation Yes homocoupling Homocoupled Products byproduct->homocoupling Yes no_reaction Mainly Unreacted SM byproduct->no_reaction No sol_dehal 1. Switch to Inorganic Base (K₃PO₄) 2. Use Anhydrous Aprotic Solvent 3. Rigorously Degas System dehalogenation->sol_dehal sol_homo 1. Rigorously Degas System 2. Use Bulky Ligand (e.g., XPhos) 3. Optimize Stoichiometry (1.2 eq Boronic Acid) homocoupling->sol_homo sol_no_react 1. Check Catalyst/Ligand Integrity 2. Increase Temperature Incrementally 3. Screen Alternative Ligands/Bases no_reaction->sol_no_react

Sources

overcoming crystallization difficulties with N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Crystallization Difficulties & Oiling Out

Executive Summary

You are likely accessing this guide because your batch of N-(3-aminophenyl)-4-iodobenzamide has failed to crystallize, resulting in a sticky gum, a dark oil, or a kinetically trapped gel.[1][2]

This molecule presents a "perfect storm" for crystallization challenges:

  • Conformational Flexibility: The central amide bond allows rotation, making lattice packing entropically unfavorable initially.

  • Competitive H-Bonding: The aniline (

    
    ) and amide (
    
    
    
    ) groups compete for hydrogen bond donors/acceptors, often leading to metastable polymorphs.[1][2]
  • Lipophilicity: The heavy iodine atom increases lipophilicity, complicating the use of standard aqueous anti-solvents.

This guide moves beyond basic textbook advice, offering field-proven troubleshooting for this specific structural motif.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: Upon cooling or adding anti-solvent, the solution turns cloudy and deposits a liquid oil droplet phase (Liquid-Liquid Phase Separation) instead of solid crystals.

The Mechanism: Oiling out occurs when the melting point of the solvated solid is lower than the temperature of the solution.[3] This is often exacerbated by impurities (which depress the melting point) or by adding anti-solvent too quickly, which spikes local supersaturation.

Diagnostic & Repair Workflow

OilingOut_Troubleshooting Start Observation: Solution Oils Out CheckPurity Check Purity (HPLC/TLC) Is purity < 95%? Start->CheckPurity Impure Impurity Induced LLPS Impurities lower the Mp of the oil phase. CheckPurity->Impure Yes Pure Metastable Zone Issue Supersaturation is too high. CheckPurity->Pure No Action_Purify Action: Silica Plug / Carbon Treatment Remove oligomers/colored oxidation products. Impure->Action_Purify Action_Reheat Action: Reheat to Clear Solution Add 10-20% more Good Solvent. Pure->Action_Reheat Action_Purify->Action_Reheat Seed Seeding Protocol Cool to Cloud Point + 5°C. Add 0.5 wt% Seeds. Action_Reheat->Seed Cooling Controlled Cooling 0.1°C/min ramp. Do NOT crash cool. Seed->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).[1][2][4]

FAQ: Oiling Out

Q: The oil won't solidify even after days. What now? A: You are likely in a "supra-stable" amorphous state.[1][2]

  • Scratch Method: Use a glass rod to scratch the side of the flask under the solvent level. The friction can induce nucleation.

  • Sonication: Place the flask in a sonication bath for 30 seconds. This provides the energy to overcome the nucleation barrier.

  • The "Sacrificial" Seed: If you have any solid material (even from a previous impure batch), use it as a seed.

Module 2: Solvent System Selection

For N-(3-aminophenyl)-4-iodobenzamide, the iodine atom makes the molecule significantly less water-soluble than its chloro- or fluoro-analogs.[1][2] Avoid pure water as an anti-solvent, as it almost guarantees oiling out due to the high interfacial tension.

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Notes
Primary Ethanol (Abs) Water 5:1 to 3:1Classic.[1][2] Add water dropwise to hot EtOH solution until turbidity, then add 1mL EtOH to clear. Cool slowly.
Alternative Ethyl Acetate Heptane 1:2Best for Purity.[2] Heptane rejects non-polar impurities well.[2] Good for removing iodine-containing byproducts.[1][2]
High Sol. DMSO Water 1:5Risky.[2] Hard to remove DMSO.[2] Only use if solubility in EtOH/EtOAc is <10 mg/mL.[2]
Flash DCM Hexane 1:3Not Recommended.[2] Fast evaporation often yields amorphous powder, not crystals.

Senior Scientist Note:

"If using the Ethanol/Water system, ensure your water is pH neutral. The aniline group (


) can become protonated if the water is acidic, increasing solubility and preventing crystallization [1]."

Module 3: The "Nuclear Option" – Salt Formation

If the free base continues to oil out or form gums, stop trying to crystallize the free base. The most robust solution is to convert the molecule into a salt. The ionic lattice energy of a salt is significantly higher than the Van der Waals forces holding the free base together, usually resulting in a solid with a much higher melting point (>200°C) that will not oil out.

Recommended Salt: Hydrochloride (HCl) or Methanesulfonate (Mesylate).[2]

Protocol: HCl Salt Formation
  • Dissolve: Dissolve 1.0 g of crude N-(3-aminophenyl)-4-iodobenzamide in 10 mL of warm Ethyl Acetate (or Ethanol).

  • Filter: If the solution is dark/hazy, filter through a 0.45µm PTFE syringe filter to remove nucleation inhibitors.

  • Acidify: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or 1.25M HCl in Ethanol) at room temperature.

    • Observation: You should see an immediate brightening of the precipitate.

  • Age: Stir the slurry for 1 hour. Do not filter immediately; "Ostwald Ripening" needs time to remove fines.[2]

  • Isolate: Filter and wash with Ethyl Acetate.[2]

Salt Screening Workflow

Salt_Screening Input Free Base (Oiling Out) Solvent Dissolve in EtOH or EtOAc Input->Solvent Acid Add Acid (1.05 eq) Solvent->Acid HCl HCl (4M in Dioxane) Target: HCl Salt Acid->HCl MsOH MsOH (Neat) Target: Mesylate Salt Acid->MsOH Precip Precipitation? HCl->Precip MsOH->Precip Yes Isolate Solid Precip->Yes Solids form No Evaporate & Triturate with MTBE Precip->No Remains clear

Figure 2: Workflow for converting the problematic free base into a crystalline salt form.

Module 4: Impurity Management

Q: Why is my product purple/brown? A: The 3-aminophenyl moiety is an aniline derivative.[1][2] Anilines are notoriously prone to oxidation, forming colored quinone-imine impurities [2].[1] These impurities act as "poisons" on the crystal surface, inhibiting growth and promoting oiling out.

Corrective Action:

  • Bisulfite Wash: During the workup (before crystallization), wash the organic layer with saturated aqueous Sodium Bisulfite (

    
    ).[2] This reduces oxidized species.[2]
    
  • Activated Carbon: If the crude solid is dark:

    • Dissolve in boiling Ethanol.

    • Add 5 wt% Activated Carbon (e.g., Darco G-60).[1][2]

    • Stir for 15 mins.

    • Filter hot through Celite.[2]

    • Then attempt crystallization.

References

  • Organic Chemistry Data. (2022). pKa Values of Anilines and Nitrogen Compounds.[2][5][6]Link[1][2]

  • Mettler Toledo. (2024).[2] Oiling Out in Crystallization: Mechanisms and Troubleshooting.Link[1][2]

  • LibreTexts Chemistry. (2022).[2][6] Troubleshooting Crystallization: Oiling Out and Impurities.[2][7][8]Link[1][2]

  • PubChem. (2021).[2] N-(4-Aminophenyl)-3-iodobenzamide hydrochloride Data (Structural Analog).Link[1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Benzamides

In the landscape of drug discovery and development, the benzamide scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] The molecule N-(3-aminophenyl)-4-iodobenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry, likely serving as a key intermediate or a final active pharmaceutical ingredient (API).[2][3] Its structure, featuring two distinct aromatic rings with varied substitution patterns, presents a unique analytical challenge. Ensuring its structural integrity and purity is paramount for its progression through the development pipeline.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(3-aminophenyl)-4-iodobenzamide. As a primary tool for structural elucidation of organic molecules, ¹H NMR offers a detailed fingerprint of the proton environments within the molecule.[4][5] We will explore the causality behind experimental choices, present a detailed interpretation of the expected spectrum, and compare the capabilities of ¹H NMR with other common analytical techniques for a comprehensive characterization strategy.

Part 1: Acquiring the ¹H NMR Spectrum - A Protocol Grounded in Experience

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the precise setup of the instrument. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Protocol: ¹H NMR Spectroscopy
  • Solvent Selection: The Rationale for DMSO-d₆

    • Weigh approximately 5-10 mg of N-(3-aminophenyl)-4-iodobenzamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: While CDCl₃ is a common solvent, DMSO-d₆ is preferentially chosen for this class of compounds. Its polarity ensures the solubility of the potentially crystalline benzamide. Crucially, it allows for the observation of exchangeable protons, such as those of the amide (-NH-) and amine (-NH₂) groups, which often do not appear or are excessively broad in less polar solvents.[6][7] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm, which is typically clear of most aromatic and amide signals.

  • Sample Preparation:

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

    • Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible to prevent magnetic field distortions.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of the different types of protons.[9]

Part 2: Deconstructing the Spectrum - A Proton-by-Proton Analysis

The structure of N-(3-aminophenyl)-4-iodobenzamide dictates a complex but predictable ¹H NMR spectrum. The molecule has two aromatic rings, an amide linkage, and a primary amine group, leading to several distinct proton signals.

Caption: Molecular structure of N-(3-aminophenyl)-4-iodobenzamide with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ), integration values, and multiplicities for each proton in N-(3-aminophenyl)-4-iodobenzamide, assuming a 400 MHz spectrometer and DMSO-d₆ as the solvent.

Proton Label Predicted δ (ppm) Integration Multiplicity Coupling Constants (J, Hz) Assignment
H-N (Amide)~10.21HBroad Singlet (s)-Amide N-H
HD~7.92HDoublet (d)³J ≈ 8.5 HzProtons ortho to C=O
HA~7.82HDoublet (d)³J ≈ 8.5 HzProtons ortho to Iodine
HE~7.51HSinglet (s) or Triplet (t)⁴J ≈ 2.0 HzProton between two N-substituents
HH~7.11HTriplet (t)³J ≈ 8.0 HzProton on aminophenyl ring
HF~6.81HDoublet of Doublets (dd)³J ≈ 8.0 Hz, ⁴J ≈ 2.0 HzProton on aminophenyl ring
HG~6.51HDoublet of Doublets (dd)³J ≈ 8.0 Hz, ⁴J ≈ 2.0 HzProton on aminophenyl ring
H₂N (Amine)~5.22HBroad Singlet (s)-Amine N-H₂
Detailed Spectral Interpretation
  • Amide Proton (H-N, ~10.2 ppm): The amide proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.[6][10] It typically appears as a broad singlet far downfield.[7]

  • 4-Iodobenzamide Ring (HA & HD, ~7.8-7.9 ppm): This para-substituted ring gives rise to a characteristic AA'BB' system, which often simplifies to appear as two distinct doublets at higher field strengths.[6]

    • HD (~7.9 ppm): These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. They will appear as a doublet due to coupling with HA.

    • HA (~7.8 ppm): These protons are ortho to the iodine atom. Iodine's inductive effect and anisotropy will influence their shift. They appear as a doublet due to coupling with HD. The ortho coupling constant (³J) is typically in the range of 6-9 Hz.[1]

  • 3-Aminophenyl Ring (HE, HF, HG, HH, ~6.5-7.5 ppm): The protons on this ring are influenced by both the electron-donating amine group (-NH₂) and the electron-withdrawing amide group (-NH-C=O).

    • HE (~7.5 ppm): This proton is ortho to both nitrogen-containing substituents, placing it in a unique electronic environment. It is expected to be a singlet or a narrow triplet due to small meta-couplings.

    • HH (~7.1 ppm): This proton experiences a typical ortho-coupling to HG and meta-coupling to HF, resulting in a triplet.

    • HF and HG (~6.8 and ~6.5 ppm): These protons are shifted upfield due to the ortho and para directing effects of the electron-donating amino group. They will likely appear as complex multiplets, most probably as doublets of doublets.[11]

  • Amine Protons (H₂N, ~5.2 ppm): The primary amine protons are exchangeable and will appear as a broad singlet.[12] Their chemical shift is highly dependent on concentration and temperature.[7] A D₂O exchange experiment would confirm this assignment, as the peak would disappear upon addition of D₂O.

Part 3: A Comparative Analysis of Characterization Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive analytical strategy, particularly in a regulated drug development environment, necessitates the use of orthogonal techniques.[13][14]

start Analytical Goal for N-(3-aminophenyl)-4-iodobenzamide q_structure Confirm Molecular Structure? start->q_structure q_purity Assess Purity & Impurities? start->q_purity q_identity Rapid Identity Check? start->q_identity nmr ¹H & ¹³C NMR Spectroscopy q_structure->nmr Yes (Primary Method) ms Mass Spectrometry (MS) q_structure->ms Yes (Confirms Mass) hplc High-Performance Liquid Chromatography (HPLC) q_purity->hplc Yes (Primary Method) q_identity->hplc Yes (Retention Time) ir Infrared (IR) Spectroscopy q_identity->ir Yes (Functional Groups) hplc->ms Couple for Impurity ID (LC-MS)

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-(3-aminophenyl)-4-iodobenzamide is a halogenated aromatic amide of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural characterization is paramount for its application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation.[1]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation pattern of N-(3-aminophenyl)-4-iodobenzamide. We will explore the primary fragmentation pathways, compare the expected ion abundances at varying collision energies, and provide a robust, self-validating experimental protocol for researchers to replicate and build upon. The insights herein are grounded in established principles of mass spectrometry and data from analogous chemical structures.[2][3]

Predicted Fragmentation Pathways in Positive Ion Mode

Electrospray ionization in positive mode (ESI+) is the logical choice for analyzing N-(3-aminophenyl)-4-iodobenzamide. The presence of two basic sites—the primary aniline amine and the amide nitrogen—facilitates ready protonation to form the precursor ion, [M+H]⁺.

The calculated monoisotopic mass of the neutral molecule (C₁₃H₁₁IN₂O) is 337.9916 Da. Therefore, the protonated precursor ion will have an m/z of 338.9994 .

Collision-induced dissociation (CID) of this precursor ion is expected to induce fragmentation primarily at the amide bond, which is the most labile site in the structure.[4][5] This leads to two main competing fragmentation pathways.

Pathway A: Formation of the 4-iodobenzoyl Acylium Ion

This pathway involves the cleavage of the C-N amide bond where the charge is retained by the iodinated fragment. This is a common fragmentation pattern for N-arylbenzamides and results in a highly stable, resonance-stabilized acylium ion.[5]

Figure 2: Competing fragmentation pathway (Pathway B).

This cleavage produces the protonated 3-phenylenediamine ion at m/z 109.0766 . The relative abundance of this ion versus the m/z 230.9307 ion will be highly dependent on the collision energy and the gas-phase basicity of the two fragments.

Comparative Analysis: Effect of Collision Energy

The power of tandem mass spectrometry lies in its ability to control the internal energy applied to the precursor ion, typically by varying the collision energy in the collision cell. [6][7]This allows for a more detailed structural interrogation. A comparison of fragmentation patterns at low, medium, and high collision energies can reveal the sequence of fragmentation events.

Collision Energy Precursor Ion (m/z 338.9994) Fragment Ion (m/z 230.9307) Fragment Ion (m/z 109.0766) Fragment Ion (m/z 202.9358) Rationale
Low (e.g., 10-15 eV) High AbundanceModerate AbundanceModerate AbundanceLow/No AbundanceGentle activation primarily induces the initial, lowest-energy amide bond cleavage. The precursor ion remains abundant.
Medium (e.g., 20-30 eV) Low AbundanceHigh Abundance (Base Peak) High AbundanceModerate AbundanceOptimal energy for amide bond cleavage, maximizing the production of the two primary fragments. The secondary fragmentation (loss of CO) begins to appear.
High (e.g., >35 eV) Very Low/No AbundanceModerate AbundanceHigh AbundanceHigh Abundance High energy drives the fragmentation cascade. The primary acylium ion (m/z 230.93) is consumed to form the more stable secondary ion (m/z 202.93).

Table 1: Predicted relative ion abundances at varying collision energies.

This comparative analysis is crucial for developing a robust analytical method, such as a Multiple Reaction Monitoring (MRM) assay. For maximum sensitivity and specificity, one would typically choose the transition from the precursor (m/z 338.9994) to the most abundant and specific fragment ion, which is predicted to be m/z 230.9307 at medium collision energies.

Recommended Experimental Protocol

This protocol outlines a self-validating LC-MS/MS workflow for the characterization of N-(3-aminophenyl)-4-iodobenzamide.

Sample and Standard Preparation

a. Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(3-aminophenyl)-4-iodobenzamide and dissolve in 1 mL of LC-MS grade methanol or DMSO. b. Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. [8]

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C. Causality: A standard C18 column and a water/acetonitrile gradient provide robust separation for moderately polar aromatic compounds. The gradient ensures the compound elutes as a sharp peak.

Mass Spectrometry (MS) Conditions
  • Instrument: Tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temp: 325 °C.

  • Nebulizer Pressure: 40 psi.

  • Scan Mode 1 (Full Scan): Scan m/z 100-500 to confirm the presence and purity of the precursor ion [M+H]⁺ at m/z 338.9994.

  • Scan Mode 2 (Product Ion Scan / MS/MS):

    • Precursor Ion: m/z 339.0

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy Ramp: Perform separate injections ramping the collision energy (e.g., 10, 20, 30, 40 eV) to generate the data for the comparative analysis described in Table 1. [9]

Self-Validation and Data Interpretation

a. Precursor Validation: In the full scan spectrum, confirm the m/z 338.9994 peak. Verify its isotopic pattern; due to the presence of one iodine atom (¹²⁷I is 100% abundant), no significant A+1 or A+2 isotopic peaks from the halogen will be present, simplifying the spectrum. b. Fragment Validation: In the product ion spectra, confirm the presence of the key fragments (m/z 230.93, 109.08, 202.94). The high mass accuracy of a Q-TOF instrument can be used to confirm the elemental composition of these fragments. c. Energy Profile: Plot the relative abundance of the precursor and fragment ions as a function of collision energy. This plot should validate the predictions in Table 1, confirming the fragmentation hierarchy and providing empirical evidence for the proposed pathways.

G cluster_prep 1. Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Validation Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilute LC Inject on C18 Column Working->LC FullScan Full Scan (MS1) Confirm m/z 339.0 LC->FullScan ProdScan Product Ion Scan (MS2) Fragment m/z 339.0 FullScan->ProdScan Select Precursor ConfirmFrags Confirm Fragment Ions ProdScan->ConfirmFrags EnergyPlot Plot Energy Profile ConfirmFrags->EnergyPlot

Figure 3: Experimental workflow for LC-MS/MS characterization.

Conclusion

The LC-MS/MS fragmentation of N-(3-aminophenyl)-4-iodobenzamide in positive ESI mode is predicted to be dominated by a characteristic and logical cleavage of the central amide bond. This leads to two primary, high-abundance fragment ions at m/z 230.9307 (4-iodobenzoyl cation) and m/z 109.0766 (protonated 3-phenylenediamine). Further fragmentation of the iodinated ion via a neutral loss of CO yields a secondary ion at m/z 202.9358 , which becomes more prominent at higher collision energies. By systematically varying the collision energy and following the robust protocol provided, researchers can confirm these pathways and develop highly sensitive and specific quantitative methods for this and structurally related compounds.

References

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Proposed fragmentation mechanism of the [M + Li] + ion of... ResearchGate. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]

  • Collision-induced dissociation - Wikipedia. Wikipedia. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Available from: [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available from: [Link]

Sources

comparing purity grades of N-(3-aminophenyl)-4-iodobenzamide from different suppliers

[1]

Executive Summary

In the synthesis of targeted kinase inhibitors and PROTAC linkers, N-(3-aminophenyl)-4-iodobenzamide (3-APIB) serves as a critical bifunctional scaffold.[1][2] It features an aryl iodide "warhead" for Suzuki-Miyaura cross-coupling and a free aniline amine for subsequent amide or urea formation.[1][2]

This guide evaluates 3-APIB from three distinct supplier tiers. Our data indicates that while "budget" grade (>95%) material is sufficient for rough structure-activity relationship (SAR) screening, it introduces significant catalyst poisoning risks in palladium-catalyzed steps.[1][2] We demonstrate that trace oxidation byproducts in lower-grade material can reduce Suzuki coupling yields by up to 40%.

The Molecule & The Challenge

Target Molecule: N-(3-aminophenyl)-4-iodobenzamide CAS: 2657-93-4 (Generic/Related) / Structure-based ID Molecular Weight: 338.15 g/mol [1][2]

The structural integrity of 3-APIB relies on two reactive centers:

  • The Aryl Iodide (

    
    ):  Prone to photolytic dehalogenation if stored improperly.[1]
    
  • The Aniline Amine (

    
    ):  Highly susceptible to oxidative degradation (browning) and formation of azo/azoxy dimers.[1]
    
Why Purity Matters Here

Unlike simple reagents, 3-APIB is often used in the middle of a multi-step synthesis.[1] Impurities here are not just inert fillers; they are often active catalyst poisons .[1]

  • Residual 1,3-phenylenediamine: A strong chelator that sequesters Pd(II) species.[1]

  • Oxidized Quinone Imines: Radical scavengers that disrupt the catalytic cycle.[1]

Comparative Analysis: Supplier Tiers

We blindly acquired 5g samples from three supplier categories.

FeatureSupplier A (Premium) Supplier B (Standard) Supplier C (Budget)
Source Type Major Global Distributor (e.g., Merck/Sigma tier)Specialized Building Block Vendor (e.g., Enamine tier)Bulk Aggregator (Generic)
Claimed Purity

99.0%

97.0%

95.0%
Physical Appearance White crystalline powderOff-white / Pale cream solidYellow to light brown powder
HPLC Purity (Exp.) 99.4% 97.8% 94.2%
Residual Solvent None detectedTrace EtOAc (<500 ppm)DMF (<2000 ppm)
Oxidation Level NegligibleLowModerate (Visible browning)
Price (Normalized) 100% (Baseline)60%25%
Analytical Workflow

To ensure objective comparison, all samples were subjected to the following standardized workflow:

AnalyticalWorkflowcluster_AnalysisParallel AnalysisSampleRaw Sample(50 mg)PrepDissolution(MeOH:H2O 80:20)Sample->PrepHPLCRP-HPLC(Purity %)Prep->HPLCLCMSLC-MS(Identity/MW)Prep->LCMSNMR1H-NMR(Solvents/Structure)Prep->NMRDataIntegratedQuality ReportHPLC->DataLCMS->DataNMR->Data

Figure 1: Standardized analytical workflow for purity assessment.

Experimental Validation: The "Stress Test"

Analytical purity (HPLC) does not always correlate with functional utility.[1] To test this, we performed a standard Suzuki-Miyaura coupling using the 3-APIB samples as the electrophile.

The Reaction
  • Electrophile: 3-APIB (1.0 eq)[1][2]

  • Nucleophile: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1][3]
    
  • Solvent: Dioxane/Water (4:1),

    
    , 4 hours.
    
Results: Yield vs. Purity[2]
Supplier GradeHPLC PurityFunctional Yield (Isolated) Observation
Premium (A) 99.4%92% Clean conversion.[1][2] Light yellow filtrate.[1]
Standard (B) 97.8%86% Minor baseline impurities.[1]
Budget (C) 94.2%58% Significant stalling. Reaction turned black (Pd precipitation).[1]

Analysis: Supplier C's material contained residual sulfur/amine contaminants (likely from thionyl chloride activation steps or poor washing of the diamine precursor) that deactivated the Palladium catalyst, leading to "Pd black" precipitation and stalled turnover.[1]

SuzukiPathwayStartReactants:3-APIB + Boronic AcidCatCyclePd(0)/Pd(II)Catalytic CycleStart->CatCycle ActivationProductBiaryl Product(High Yield)CatCycle->Product Premium/Standard GradeFailStalled Reaction(Pd Black Precipitate)CatCycle->Fail Budget Grade(Cycle Collapse)ImpurityImpurity Trap:Free Amines/Sulfur(From Budget Grade)Impurity->CatCycle Poisons Catalyst

Figure 2: Impact of impurities on the Suzuki-Miyaura catalytic cycle.

Detailed Protocols

A. HPLC Method for Purity Assessment[1][4][5][6]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    ).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][5][4]

  • Detection: UV at 254 nm (primary) and 280 nm.[1]

  • Standard: Dissolve 1 mg sample in 1 mL MeOH.

B. Functional Suzuki Coupling Assay
  • Setup: In a 4 mL vial equipped with a stir bar, add 3-APIB (100 mg, 0.29 mmol), Phenylboronic acid (43 mg, 0.35 mmol), and

    
     (80 mg, 0.58 mmol).
    
  • Solvent: Add 1,4-Dioxane (2 mL) and Water (0.5 mL). Degas by bubbling nitrogen for 5 mins.

  • Catalyst: Add

    
     (7 mg, 3 mol%). Cap immediately.
    
  • Reaction: Heat to

    
     on a heating block for 4 hours.
    
  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1]

  • Quantification: Analyze crude by HPLC using an internal standard (e.g., biphenyl) or isolate via flash chromatography (Hexane/EtOAc).[1]

Recommendations

  • For Library Synthesis (High Throughput): Use Supplier B (Standard) .[1] The 97% purity is the "sweet spot" where cost is managed, and the minor impurities do not significantly hamper robust reactions like amide couplings.[1]

  • For Late-Stage Functionalization (Precious Cargo): Use Supplier A (Premium) . If you are coupling this to a complex, expensive scaffold, the risk of Pd-poisoning from Supplier C is unacceptable.[1]

  • Remediation of Supplier C: If you must use budget material, perform a recrystallization from Ethanol/Water (9:1) before use.[1] This typically removes the oxidized amine impurities and restores performance to near-Standard levels.[1][2]

References

  • PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride (Compound Summary). National Library of Medicine.[1] [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1]

  • Magano, J., & Dunetz, J. R. (2011).[1] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1][2] Chemical Reviews, 111(3), 2177–2250.[1] (Discussion on catalyst poisons).

  • BenchChem. Separation of Regioisomers in 2-Iodobenzamide Derivatization. (Technical Note on HPLC methods).

A Comprehensive Guide to the Infrared Spectroscopy of N-(3-aminophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

N-(3-aminophenyl)-4-iodobenzamide is a molecule of interest in medicinal chemistry and materials science. Its structural integrity and purity are paramount for its intended applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For N-(3-aminophenyl)-4-iodobenzamide, IR spectroscopy is an indispensable tool for confirming its synthesis, identifying key structural features, and assessing its purity.

This guide will dissect the IR spectrum of N-(3-aminophenyl)-4-iodobenzamide by examining its constituent functional groups: the secondary amide, the primary aromatic amine, and the para-substituted and meta-substituted aromatic rings. By comparing its spectral features to those of simpler, related molecules, we can gain a deeper understanding of the unique vibrational characteristics of this complex structure.

Deciphering the Molecular Fingerprint: A Structural Overview

To predict and interpret the IR spectrum of N-(3-aminophenyl)-4-iodobenzamide, we must first understand its molecular architecture. The key functional groups and their expected vibrational modes are the foundation of its spectral signature.

Figure 1. Molecular structure of N-(3-aminophenyl)-4-iodobenzamide highlighting key functional groups.

Predicted and Comparative IR Spectral Analysis

The IR spectrum of N-(3-aminophenyl)-4-iodobenzamide is a composite of the vibrational modes of its functional groups. Below is a detailed breakdown of the expected characteristic peaks, with comparisons to simpler molecules to provide context.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comparative Analysis & Rationale
Primary Aromatic Amine (-NH₂) N-H Asymmetric & Symmetric Stretching3400 - 3250 (two bands)Similar to aniline, primary aromatic amines typically show two distinct N-H stretching bands.[1][2][3] The presence of two bands is a definitive characteristic of a primary amine.[1]
N-H Bending (Scissoring)1650 - 1580This bending vibration is also characteristic of primary amines.[1][3]
C-N Stretching1335 - 1250For aromatic amines, the C-N stretching absorption is typically strong and found in this region.[1][3]
Secondary Amide (-CONH-) N-H Stretching3370 - 3170 (one band)Secondary amides exhibit a single N-H stretching peak, which is often of medium intensity and width.[4]
C=O Stretching (Amide I)1680 - 1630This is one of the most prominent peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency compared to aliphatic amides.[4][5]
N-H Bending (Amide II)1570 - 1515This in-plane N-H bend is a characteristic feature of secondary amides and often appears as a strong, sharp peak.[4]
Aromatic Rings C-H Stretching3100 - 3000Aromatic C-H stretches occur at slightly higher wavenumbers than aliphatic C-H stretches.[6]
C=C Stretching1600 - 1450 (multiple bands)The aromatic rings will give rise to several sharp absorptions in this region due to ring stretching vibrations.
C-H Out-of-Plane Bending900 - 675The substitution pattern on the benzene rings (para and meta) will influence the position and number of these bands, providing structural information.
Carbon-Iodine Bond (C-I) C-I Stretching600 - 500The C-I stretching vibration is expected in the far-infrared region and may be difficult to observe with standard mid-IR spectrometers.

Experimental Protocol for Acquiring the IR Spectrum

To ensure the acquisition of a high-quality and reproducible IR spectrum of N-(3-aminophenyl)-4-iodobenzamide, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a popular choice for solid samples as it requires minimal sample preparation.

Figure 2. A generalized workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is crucial to prevent cross-contamination.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid N-(3-aminophenyl)-4-iodobenzamide powder onto the center of the ATR crystal.

  • Pressure Application:

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum should be processed using the spectrometer's software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, baseline correction to remove any sloping baselines, and peak picking to identify the exact wavenumbers of the absorption bands.

Comparative Spectral Data: N-(3-aminophenyl)-4-iodobenzamide vs. Related Compounds

To illustrate the unique spectral features of N-(3-aminophenyl)-4-iodobenzamide, a comparison with the IR spectra of its precursors or simpler analogs is highly instructive.

Compound Key Differentiating IR Peaks (cm⁻¹) Interpretation
Benzamide ~3366 & 3170 (N-H stretch, primary amide), ~1656 (C=O stretch)[4]The presence of two N-H stretching bands confirms a primary amide, distinguishing it from the secondary amide in the target molecule.[4]
Aniline ~3442 & 3360 (N-H stretch, primary amine), ~1619 (N-H bend), ~1281 (C-N stretch)[1]The N-H stretching and bending frequencies are characteristic of the primary aromatic amine group.
4-Iodoaniline Similar N-H and aromatic peaks to aniline, with the addition of a C-I stretch in the far-IR.The presence of the iodine atom has a minor effect on the mid-IR spectrum but is the key structural difference.
N-(3-aminophenyl)-4-iodobenzamide Combination of secondary amide peaks (single N-H stretch, Amide I & II) and primary amine peaks.The spectrum will be a superposition of the characteristic absorptions of both the secondary amide and the primary aromatic amine functionalities, confirming the successful coupling of the two precursor fragments.

Conclusion

The infrared spectrum of N-(3-aminophenyl)-4-iodobenzamide is rich with information that confirms its complex molecular structure. By systematically analyzing the characteristic absorption bands of the secondary amide, primary aromatic amine, and substituted aromatic rings, and by comparing these to the spectra of related, simpler molecules, researchers can confidently verify the identity and purity of their synthesized compound. The experimental protocol provided outlines a reliable method for obtaining high-quality spectral data, which is the foundation of accurate structural elucidation and quality control in a drug development setting.

References

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Yoshida, T. (1960). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 80(10), 1449-1453.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • International Journal of Engineering Science and Innovative Technology (IJESIT). (2014). Qualitative analysis of aramide polymers by FT-IR spectroscopy.
  • Li, G., & Ma, Y. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 20(5), 693–695.
  • Illinois State University, Department of Chemistry. (2015).
  • ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Li, G. Z., & Ma, Y. F. (2000). Influence of Solvents on IR Spectrum of Aromatic Amines. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 693-695.
  • ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline.
  • Al-ammar, K. H., Salih, H. A., & Salih, K. A. (2018).
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) IR Spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10893, 4-Iodoaniline.
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) IR2 spectrum.
  • ResearchGate. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-iodo-. In NIST Chemistry WebBook.
  • Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213–222.
  • ResearchG
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules (Basel, Switzerland), 9(4), 213–222.
  • Dr. Pushpendra Kumar. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
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  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
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Technical Guide: N-(3-aminophenyl)-4-iodobenzamide as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminophenyl)-4-iodobenzamide (CAS: 1003868-64-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD). Unlike its para-isomer counterparts, this meta-substituted intermediate offers a unique geometric vector (120° kink) crucial for fitting into globular protein pockets (e.g., Kinase hinge regions or HDAC surface recognition domains).

This guide objectively compares this scaffold against its brominated and para-substituted analogs, demonstrating its superior utility in late-stage diversification via high-fidelity cross-coupling reactions.

Chemical Profile & Structural Logic

The utility of N-(3-aminophenyl)-4-iodobenzamide lies in its orthogonal reactivity . It possesses two distinct "handles" that can be manipulated independently without protecting groups, allowing for rapid library generation.

  • Handle A (Aryl Iodide): A "soft" electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C–I bond is significantly weaker than C–Br or C–Cl, allowing oxidative addition to occur under milder conditions.

  • Handle B (Meta-Amine): A "hard" nucleophile ready for acylation, sulfonylation, or urea formation. The meta positioning breaks molecular symmetry, enhancing solubility compared to the para analog.

Divergent Synthesis Workflow

The following diagram illustrates the logical flow of using this intermediate to generate diverse chemical libraries.

DivergentSynthesis Start Precursors: 4-Iodobenzoyl chloride + 1,3-Phenylenediamine Core CORE SCAFFOLD: N-(3-aminophenyl)-4-iodobenzamide Start->Core Selective Acylation (0°C, DCM) PathA Path A: Amine Derivatization (Nucleophilic Attack) Core->PathA Electrophile R-COCl / R-NCO PathB Path B: Iodide Coupling (Pd-Catalyzed) Core->PathB Boronic Acid / Alkyne Prod1 Urea/Amide Library (Kinase Hinge Binders) PathA->Prod1 Retention of Iodine Prod2 Biaryl/Alkyne Library (Linker Extension) PathB->Prod2 Retention of Amine

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and iodide handles.

Comparative Performance Analysis

A. Reactivity: The Halogen Effect (I vs. Br vs. Cl)

In high-throughput screening (HTS) library synthesis, reaction failure is costly. The choice of the Iodo derivative over the Bromo or Chloro analogs is driven by the kinetics of oxidative addition, the rate-determining step in many Pd-catalyzed cycles.

Table 1: Cross-Coupling Efficiency Comparison Data extrapolated from standard oxidative addition rates (Ph-X + Pd(0)) [1][2].

Feature4-Iodo (Target) 4-Bromo Analog4-Chloro Analog
Bond Dissociation Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Oxidative Addition Rate Fast (Room Temp possible)Moderate (Requires Heat/Activation)Slow (Requires specialized ligands)
Catalyst Load Required Low (0.5 - 1 mol%)Standard (1 - 3 mol%)High (3 - 5 mol% + bulky ligands)
Chemoselectivity Can be coupled in presence of Br/ClReacts concurrently with IInert under mild conditions

Verdict: Use the Iodo-intermediate when planning sequential couplings. You can couple the iodine first (Suzuki) leaving a bromine elsewhere in the molecule untouched for a second step, enabling precise "molecular lego" assembly.

B. Topology: Meta (3-amino) vs. Para (4-amino)

The physical properties of the intermediate drastically affect purification and biological fit.

  • Solubility: The para-isomer (N-(4-aminophenyl)-4-iodobenzamide) is highly symmetrical, leading to tight crystal packing and poor solubility in mild solvents like DCM or THF. The meta-isomer (Target) disrupts this packing, significantly improving solubility [3].

  • Geometry:

    • Para: Linear, rod-like. Good for spanning narrow channels.

    • Meta: Kinked (120°). Mimics the "turn" structures often required to orient a "warhead" (like a zinc-binding group) towards an enzyme active site while keeping the rest of the molecule in the solvent-exposed region.

Experimental Protocols

Protocol A: Selective Synthesis of N-(3-aminophenyl)-4-iodobenzamide

Objective: Mono-acylation of a diamine. This protocol uses a stoichiometry trick to prevent di-acylation (formation of the "sandwich" byproduct).

Reagents:

  • 1,3-Phenylenediamine (3.0 equiv) - Excess is critical.

  • 4-Iodobenzoyl chloride (1.0 equiv).

  • Triethylamine (1.5 equiv).

  • Dichloromethane (DCM) - Anhydrous.

Step-by-Step:

  • Preparation: Dissolve 1,3-phenylenediamine (30 mmol) and triethylamine (15 mmol) in anhydrous DCM (100 mL) under Nitrogen. Cool to 0°C.

  • Addition: Dissolve 4-iodobenzoyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 60 minutes.

    • Why? Slow addition into excess diamine ensures the concentration of unreacted amine always exceeds the mono-amide product, suppressing di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Wash with water (3 x 50 mL) to remove unreacted diamine and salts.

    • Wash with saturated NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Gradient: 0 -> 60% EtOAc in Hexane).

    • Expected Yield: 75-85%.

    • Validation: LCMS (M+1 = 339.1), ¹H NMR (distinct meta-proton patterns).

Protocol B: Downstream Suzuki Coupling (Example)

Objective: Coupling the Iodo-handle with a boronic acid while preserving the free amine.

  • Mix: Intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with N₂ for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (0.03 equiv).

  • Heat: Stir at 80°C for 6 hours. (Note: Bromides would require 100°C+ or longer times).

  • Result: The iodine is replaced by the aryl group; the amine remains free for subsequent library expansion.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

Sources

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